4-O-Demethylisokadsurenin D
Description
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1R,5R,6R,7R)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |
InChI |
InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16+,17+,20+/m1/s1 |
InChI Key |
WDPDGHCWVZXPFP-NBSNSOTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating 4-O-Demethylisokadsurenin D from Piper kadsura: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of 4-O-Demethylisokadsurenin D, a lignan (B3055560) found in Piper kadsura (Choisy) Ohwi. This document outlines a multi-step protocol based on established methodologies for the separation of bioactive compounds from this plant species. It includes detailed experimental procedures, data presentation in tabular format for clarity, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Introduction
Piper kadsura (Choisy) Ohwi, a member of the Piperaceae family, is a medicinal plant with a history of use in traditional medicine for treating conditions such as asthma and rheumatic arthritis.[1][2] Phytochemical investigations have revealed that Piper kadsura is a rich source of various bioactive secondary metabolites, most notably lignans (B1203133) and neolignans, which have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties.[2][3][4] this compound is a lignan that has been isolated from the aerial parts of this plant.[5] This guide details a generalized yet robust methodology for its extraction, fractionation, and purification.
Experimental Protocols
The following protocols are a composite of established methods for the isolation of lignans and neolignans from Piper kadsura.[3][6]
Plant Material Collection and Preparation
Fresh aerial parts of Piper kadsura are collected and authenticated. The plant material is then washed, shade-dried for approximately two weeks, and pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
A Soxhlet extraction method is employed for its efficiency in exhausting the plant material of its soluble compounds.
-
Apparatus Setup : A Soxhlet apparatus is assembled with a round-bottom flask, the Soxhlet extractor, and a condenser.
-
Solvent : 95% ethanol (B145695) is used as the extraction solvent.
-
Procedure :
-
The powdered plant material (approximately 1 kg) is packed into a cellulose (B213188) thimble and placed inside the Soxhlet extractor.
-
The round-bottom flask is filled with 95% ethanol (approximately 2 L).
-
The apparatus is heated, and the extraction is allowed to proceed for 24-48 hours, or until the solvent in the extractor becomes colorless.
-
-
Concentration : The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Fractionation (Liquid-Liquid Partitioning)
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Suspension : The crude ethanolic extract is suspended in distilled water.
-
Sequential Partitioning : The aqueous suspension is then successively partitioned with solvents of increasing polarity:
-
n-hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
-
Separation : Each solvent partition is performed three times to ensure exhaustive extraction. The layers are separated using a separatory funnel.
-
Concentration : The resulting n-hexane, CH₂Cl₂, and EtOAc fractions are concentrated in vacuo to yield dried fractions. Based on the chemical structure of lignans, the CH₂Cl₂ and EtOAc fractions are most likely to contain this compound.
Chromatographic Purification
A multi-step chromatographic process is employed for the isolation of the target compound.
-
Stationary Phase : Silica (B1680970) gel (200-300 mesh).
-
Mobile Phase : A gradient solvent system of n-hexane and ethyl acetate, starting with a low polarity (e.g., 9:1 n-hexane:EtOAc) and gradually increasing the polarity.
-
Procedure :
-
The selected fraction (e.g., CH₂Cl₂) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
The column is eluted with the gradient mobile phase.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions with similar TLC profiles are combined.
-
The semi-purified fractions from column chromatography are subjected to preparative reversed-phase HPLC for final purification.
-
Column : C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient system of methanol (B129727) and water or acetonitrile (B52724) and water.
-
Detection : UV detector (wavelength set based on the UV absorbance maximum of the target compound, typically around 254 nm and 280 nm for lignans).
-
Procedure :
-
The semi-purified fraction is dissolved in a small volume of the mobile phase and injected into the Prep-HPLC system.
-
The elution is monitored, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
Structure Elucidation
The chemical structure of the isolated this compound is confirmed using spectroscopic methods:
-
Mass Spectrometry (MS) : To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) for detailed structural analysis.
Data Presentation
The following tables summarize the expected quantitative data from the isolation process.
Table 1: Extraction and Fractionation Yields from Piper kadsura
| Step | Input Material | Solvent/s | Yield (g) | % Yield (w/w) |
| Extraction | 1 kg Dried Plant Powder | 95% Ethanol | 85.0 | 8.5% |
| Fractionation | 85.0 g Crude Extract | n-hexane | 25.5 | 30.0% |
| Dichloromethane | 17.0 | 20.0% | ||
| Ethyl Acetate | 12.75 | 15.0% | ||
| Aqueous Residue | 29.75 | 35.0% |
Table 2: Purification of this compound
| Chromatographic Step | Input Fraction | Input Weight (mg) | Isolated Compound | Yield (mg) | Purity |
| Silica Gel Column | Dichloromethane Fraction | 17,000 | Semi-pure Fraction | 500 | ~70% |
| Prep-HPLC | Semi-pure Fraction | 500 | This compound | 25 | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Piper kadsura.
Caption: Isolation workflow for this compound.
Biological Signaling Pathway
Compounds isolated from Piper kadsura have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[3][7] This activity is frequently linked to the modulation of the NF-κB signaling pathway. The following diagram depicts a simplified representation of this pathway and the putative inhibitory action of this compound.
Caption: Putative anti-inflammatory signaling pathway modulation.
References
- 1. Biological and Cytoprotective Effect of Piper kadsura Ohwi against Hydrogen-Peroxide-Induced Oxidative Stress in Human SW1353 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Botanical Origins of 4-O-Demethylisokadsurenin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of 4-O-Demethylisokadsurenin D, a lignan (B3055560) with potential pharmacological significance. This document consolidates the current scientific knowledge on its botanical origins, outlines a representative experimental protocol for its isolation, and presents a generalized biosynthetic pathway for the broader class of dibenzocyclooctadiene lignans (B1203133).
Natural Sources of this compound
This compound has been identified and isolated from a select number of plant species. The primary sources reported in the scientific literature belong to the Piperaceae and Meliaceae families. While the presence of this compound is confirmed, quantitative yield data is not extensively reported in the currently available literature.
| Plant Species | Family | Plant Part Utilized | Reported Yield (%) |
| Piper kadsura (Choisy) Ohwi | Piperaceae | Aerial Parts | Not Reported |
| Amoora dasyclada (How et T. Chen) C. Y. Wu | Meliaceae | Stems | Not Reported |
Generalized Experimental Protocol for Isolation and Purification
The following is a representative methodology for the extraction, isolation, and purification of this compound from plant materials, based on common practices for lignan separation.
1. Plant Material Collection and Preparation:
-
Collect the specified plant parts (e.g., aerial parts of Piper kadsura or stems of Amoora dasyclada).
-
Thoroughly wash the plant material to remove any contaminants.
-
Air-dry the material in a shaded, well-ventilated area until brittle.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material in a suitable organic solvent, such as 95% ethanol (B145695) or methanol (B129727), at room temperature. The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).
-
Perform the extraction process for a period of 24-48 hours with occasional agitation.
-
Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction of the secondary metabolites.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation of the Crude Extract:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Monitor the presence of the target compound in each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., anisaldehyde-sulfuric acid).
4. Chromatographic Purification:
-
Subject the fraction enriched with this compound to column chromatography.
-
Stationary Phase: Silica gel (200-300 mesh) is commonly used.
-
Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is typically employed, gradually increasing the polarity to separate the compounds based on their affinity for the stationary phase.
-
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the compound of interest and concentrate them.
-
For further purification, High-Performance Liquid Chromatography (HPLC) can be utilized.
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water in an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength determined by the compound's chromophore.
-
5. Structure Elucidation:
-
The purified this compound is subjected to spectroscopic analysis to confirm its identity.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the detailed chemical structure.
-
Visualizing the Pathways
To provide a clearer understanding of the relevant processes, the following diagrams illustrate the generalized biosynthetic pathway of dibenzocyclooctadiene lignans and a typical experimental workflow for their isolation.
Caption: Generalized biosynthetic pathway of dibenzocyclooctadiene lignans.
Caption: Experimental workflow for the isolation of this compound.
The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of 4-O-Demethylisokadsurenin D in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-demethylisokadsurenin D is a bioactive dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandraceae family, notably Kadsura longipedunculata.[1][2] While its pharmacological properties are of significant interest, the precise biosynthetic pathway leading to its formation in planta remains to be fully elucidated. This technical guide synthesizes current knowledge on the biosynthesis of related lignans (B1203133) to propose a putative pathway for this compound. We will delve into the likely enzymatic players, propose a reaction sequence, and provide generalized experimental protocols for pathway elucidation. This document aims to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic journey of this complex natural product.
Proposed Biosynthetic Pathway of Dibenzocyclooctadiene Lignans
The biosynthesis of dibenzocyclooctadiene lignans is a complex process originating from the general phenylpropanoid pathway. The core structure is derived from the oxidative coupling of two coniferyl alcohol units. The subsequent modifications, including methylations, hydroxylations, and in the case of this compound, a crucial demethylation step, are what lead to the vast diversity of this class of compounds.
From Phenylalanine to Monolignols
The journey begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts L-phenylalanine into monolignols, primarily coniferyl alcohol.
Oxidative Coupling and Cyclization
Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling, mediated by laccases or peroxidases, to form a dirigent protein-guided biphenolic intermediate, (+)-pinoresinol. This is then sequentially reduced to lariciresinol (B1674508) and secoisolariciresinol. Further enzymatic steps, likely involving cytochrome P450 monooxygenases, are presumed to catalyze the cyclization to form the characteristic dibenzocyclooctadiene skeleton.
Tailoring Steps: The Path to Isokadsurenin D and its Demethylated Form
Following the formation of the core dibenzocyclooctadiene scaffold, a series of "tailoring" enzymatic reactions, such as hydroxylations and methylations, are believed to occur to produce a variety of lignan structures. For the formation of isokadsurenin D, specific O-methyltransferases (OMTs) would catalyze the methylation of hydroxyl groups.
The final and defining step in the biosynthesis of this compound is the demethylation at the C-4' position of the isokadsurenin D precursor. This reaction is likely catalyzed by an O-demethylase, a class of enzymes that includes cytochrome P450s and 2-oxoglutarate/Fe(II)-dependent dioxygenases.[3]
Key Enzyme Classes in the Putative Biosynthesis
While the specific enzymes for this compound biosynthesis are yet to be identified, we can infer their classes based on known lignan biosynthetic pathways.
| Enzyme Class | Abbreviation | Proposed Function in Pathway | General Substrates |
| Phenylalanine Ammonia-Lyase | PAL | Conversion of L-phenylalanine to cinnamic acid. | L-phenylalanine |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylation of cinnamic acid to p-coumaric acid. | Cinnamic acid |
| 4-Coumarate:CoA Ligase | 4CL | Activation of p-coumaric acid to its CoA ester. | p-Coumaric acid |
| Caffeoyl-CoA O-Methyltransferase | CCOMT | Methylation of caffeoyl-CoA to feruloyl-CoA. | Caffeoyl-CoA |
| Cinnamoyl-CoA Reductase | CCR | Reduction of cinnamoyl-CoA esters to cinnamaldehydes. | Feruloyl-CoA |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduction of cinnamaldehydes to monolignols. | Coniferaldehyde |
| Laccase/Peroxidase | --- | Oxidative coupling of monolignols. | Coniferyl alcohol |
| Dirigent Protein | DIR | Stereoselective control of monolignol coupling. | Monolignol radicals |
| Pinoresinol-Lariciresinol Reductase | PLR | Reduction of pinoresinol (B1678388) and lariciresinol. | Pinoresinol, Lariciresinol |
| Cytochrome P450 Monooxygenase | CYP450 | Hydroxylation, cyclization, and demethylation reactions. | Lignan intermediates |
| O-Methyltransferase | OMT | Methylation of hydroxyl groups. | Hydroxylated lignan intermediates |
| O-Demethylase | ODM | Demethylation of methoxy (B1213986) groups. | Isokadsurenin D |
Experimental Protocols for Pathway Elucidation
The following outlines a generalized workflow for identifying the genes and enzymes involved in the biosynthesis of this compound.
Transcriptome Analysis
-
Objective: To identify candidate genes involved in the biosynthetic pathway.
-
Methodology:
-
Induce the production of this compound in Kadsura longipedunculata cell cultures or tissues using elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid).
-
Extract total RNA from both elicited and non-elicited cells/tissues at various time points.
-
Perform high-throughput RNA sequencing (RNA-seq) to generate transcriptomic data.
-
Identify differentially expressed genes by comparing the transcriptomes of elicited and non-elicited samples.
-
Annotate the differentially expressed genes and search for homologs of known enzymes in lignan biosynthesis (e.g., CYPs, OMTs, PLRs).
-
Gene Cloning and Functional Characterization
-
Objective: To confirm the function of candidate genes.
-
Methodology:
-
Clone the full-length cDNA of candidate genes identified from the transcriptome analysis.
-
Express the recombinant proteins in a suitable heterologous host system (e.g., E. coli, yeast, or insect cells).
-
Purify the recombinant proteins.
-
Perform in vitro enzyme assays using putative substrates to determine the specific catalytic activity of each enzyme. For example, test candidate O-demethylases with isokadsurenin D as a substrate and analyze the reaction products for the formation of this compound using HPLC or LC-MS.
-
Virus-Induced Gene Silencing (VIGS)
-
Objective: To validate the in vivo function of candidate genes.
-
Methodology:
-
Construct VIGS vectors targeting the candidate genes.
-
Infiltrate young Kadsura longipedunculata plants with Agrobacterium tumefaciens carrying the VIGS constructs.
-
After a period of incubation to allow for gene silencing, extract metabolites from the silenced and control plants.
-
Analyze the metabolite profiles using LC-MS or GC-MS to determine if the silencing of a specific gene leads to a decrease in the accumulation of this compound or an accumulation of its presumed precursor.
-
Visualizing the Pathways and Workflows
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Pathway Elucidation
Caption: A generalized workflow for elucidating the biosynthetic pathway.
Conclusion and Future Outlook
The biosynthesis of this compound presents a fascinating puzzle for natural product chemists and plant biochemists. While the complete pathway is yet to be definitively established, the framework presented in this guide, based on our understanding of related lignan biosynthesis, offers a robust starting point for future research. The application of modern 'omics' technologies, coupled with rigorous biochemical characterization and in planta functional studies, will be instrumental in identifying the specific enzymes and intermediates involved. A full understanding of this pathway will not only be a significant scientific achievement but could also pave the way for the biotechnological production of this and other valuable bioactive lignans for therapeutic applications.
References
An In-Depth Technical Guide to 4-O-Demethylisokadsurenin D (CAS Number 89104-59-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from plants of the Piper genus, notably Piper kadsura (Choisy) Ohwi.[1] Lignans (B1203133) as a chemical class are well-documented for a wide array of biological activities, including anti-inflammatory, cytotoxic, and anti-platelet functions. While specific research on this compound is limited, this guide synthesizes the known information about this compound and extrapolates its potential therapeutic applications based on the activities of structurally similar lignans and neolignans isolated from the same and related plant species. This document provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols relevant to its study, aiming to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound is a lignan with the molecular formula C₂₀H₂₂O₅ and a molecular weight of 342.39 g/mol .[1] The structural characteristics of lignans, which are formed by the dimerization of two C₆-C₃ phenylpropanoid units, contribute to their diverse biological effects.
| Property | Value | Reference |
| CAS Number | 89104-59-6 | |
| Molecular Formula | C₂₀H₂₂O₅ | [1] |
| Molecular Weight | 342.39 g/mol | [1] |
| Chemical Class | Lignan | [1] |
| Natural Source | Aerial parts of Piper kadsura (Choisy) Ohwi | [1] |
Potential Biological Activities
Based on studies of lignans and neolignans isolated from Piper kadsura and related species, this compound is predicted to exhibit several key biological activities.
Anti-Inflammatory and Anti-Neuroinflammatory Activity
Lignans and neolignans from Piper kadsura have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties.[2][3][4][5] A primary mechanism of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial and macrophage cell lines.[2][3][6] Overproduction of NO is a key feature of inflammatory processes and neuroinflammation. Furthermore, some neolignans from this plant have been shown to inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear neutrophils.[4][7]
Quantitative Data for Related Lignans:
| Compound | Biological Activity | Cell Line | IC₅₀ (µM) | Reference |
| Piperkadsin C | NO Production Inhibition | BV-2 (microglia) | 14.6 | [2] |
| Futoquinol | NO Production Inhibition | BV-2 (microglia) | 16.8 | [2] |
| Kadsuindutain A-E | NO Production Inhibition | RAW264.7 | 10.7 - 34.0 | [6] |
| Piperkadsin A | ROS Production Inhibition | Human PMN | 4.3 ± 1.0 | [4] |
| Piperkadsin B | ROS Production Inhibition | Human PMN | 12.2 ± 3.2 | [4] |
| Futoquinol | ROS Production Inhibition | Human PMN | 13.1 ± 5.3 | [4] |
Cytotoxic Activity
Dibenzocyclooctadiene lignans, a subclass of lignans found in the related genus Kadsura, have shown significant antiproliferative effects against various human tumor cell lines.[8] This suggests that this compound may also possess anticancer properties.
Quantitative Data for a Related Lignan:
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Kadusurain A | A549 (Lung Carcinoma) | 1.05 | [8] |
| HCT116 (Colon Carcinoma) | 12.56 | [8] | |
| HL-60 (Leukemia) | 2.34 | [8] | |
| HepG2 (Hepatoma) | 4.87 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound, based on protocols used for similar compounds.
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophage or microglial cells.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The compound is typically dissolved in DMSO, with the final DMSO concentration in the medium kept below 0.1%.
-
Stimulation: After 1 hour of pre-treatment with the compound, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, HL-60, HepG2) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Exposure: The medium is replaced with fresh medium containing increasing concentrations of this compound and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for the described assays and a potential signaling pathway for the anti-inflammatory activity.
Caption: Workflow for Nitric Oxide (NO) Production Inhibition Assay.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Proposed Anti-Inflammatory Signaling Pathway for Lignans.
Conclusion
This compound, a lignan from Piper kadsura, belongs to a class of compounds with demonstrated anti-inflammatory and cytotoxic potential. Although direct experimental data for this specific molecule is scarce, the activities of co-isolated and structurally related lignans provide a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and workflows detailed in this guide offer a clear framework for researchers to systematically evaluate its biological activities and elucidate its mechanisms of action. Further studies are warranted to isolate or synthesize sufficient quantities of this compound and to perform comprehensive in vitro and in vivo testing to validate its therapeutic potential.
References
- 1. This compound (4-O-去甲基异风藤素 D) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 2. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Screening of 4-O-Demethylisokadsurenin D: A Review of Current Research
For Immediate Release
Researchers, Scientists, and Drug Development Professionals,
This technical guide addresses the current state of scientific knowledge regarding the initial biological screening of 4-O-Demethylisokadsurenin D , a lignan (B3055560) isolated from the plant Piper kadsura (Choisy) Ohwi. Following a comprehensive review of available scientific literature, it has been determined that there are currently no published studies detailing the specific biological activities, experimental protocols, or signaling pathways associated with this compound.
While this guide cannot provide quantitative data or detailed experimental methodologies for this specific compound due to the absence of research, it will offer context by summarizing the known biological activities of its source, Piper kadsura, and other related lignans (B1203133). This information may serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this compound.
The Source of this compound: Piper kadsura
Piper kadsura is a perennial vine that has been traditionally used in Chinese medicine for the treatment of conditions such as asthma and rheumatic arthritis. Modern scientific investigations into the extracts of Piper kadsura and its isolated compounds have revealed a range of biological activities, providing a strong rationale for the further investigation of its individual constituents like this compound.
Biological Activities of Lignans from Piper kadsura
Lignans are a major class of phytoestrogens that have garnered significant interest for their diverse pharmacological effects. While data on this compound is not available, studies on other lignans and neolignans isolated from Piper kadsura have demonstrated notable bioactivities.
Anti-Neuroinflammatory Activity
Several neolignans isolated from Piper kadsura have been evaluated for their anti-neuroinflammatory properties. For instance, piperkadsin C and futoquinol (B42592) have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells[1][2]. The overproduction of NO is a key factor in the pathogenesis of various neuroinflammatory diseases.
The potential workflow for screening compounds for anti-neuroinflammatory activity, based on the studies of related lignans, is outlined below.
Caption: A potential workflow for in vitro anti-neuroinflammatory screening.
Other Potential Activities
Extracts from Piper kadsura have also been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties[2][3][4]. These activities are often attributed to the presence of lignans and other phytochemicals within the plant.
Future Directions and Conclusion
The absence of biological screening data for this compound represents a significant knowledge gap and a promising opportunity for future research. Based on the activities of its source plant and related compounds, initial biological screening of this compound could logically focus on its potential anti-inflammatory, anti-neuroinflammatory, and cytotoxic effects.
Researchers initiating studies on this compound would need to establish and validate experimental protocols for a variety of assays. A general workflow for an initial biological screening campaign is proposed below.
References
4-O-Demethylisokadsurenin D: A Technical Overview of a Lignan from Piper kadsura
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the current publicly available information on 4-O-Demethylisokadsurenin D, a lignan (B3055560) of interest isolated from the plant Piper kadsura (Choisy) Ohwi. Despite extensive searches of scientific literature and chemical databases, the primary publication detailing the initial discovery and comprehensive characterization of this compound remains elusive. Consequently, this document summarizes the available data, primarily from chemical suppliers and phytochemical reviews, and highlights the current gaps in knowledge.
Introduction
This compound is a natural product classified as a lignan.[1] It is known to be isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a plant used in traditional medicine.[1] Lignans (B1203133) as a chemical class are known to possess a wide range of biological activities, making them of interest to the pharmaceutical and nutraceutical industries.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been compiled from various chemical data sources. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89104-59-6 | [2] |
| Molecular Formula | C₂₀H₂₂O₅ | [2] |
| Molecular Weight | 342.39 g/mol | [2] |
| Compound Class | Lignan | [1] |
| Natural Source | Piper kadsura (Choisy) Ohwi | [1] |
Structural Information
While the original structure elucidation data is not available, the chemical structure of this compound is provided by chemical suppliers. The structure indicates a complex polycyclic lignan skeleton.
Biological Activity
Currently, there is a significant lack of specific, quantitative biological activity data for this compound in the public domain. While the broader extracts of Piper kadsura and other isolated lignans have been reported to exhibit various biological effects, including anti-inflammatory and cytotoxic activities, no such data is specifically attributed to this compound in the available literature.
Experimental Protocols
A critical gap in the available information is the absence of detailed experimental protocols for the isolation, purification, and characterization of this compound. The primary scientific literature that would contain these methodologies could not be identified through extensive searches.
For researchers interested in working with this compound, a general workflow for the isolation of lignans from Piper kadsura can be inferred from related studies on the plant's chemical constituents. This generalized workflow is depicted in the diagram below.
References
Methodological & Application
Application Notes and Protocols for 4-O-Demethylisokadsurenin D: A Potential Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro and in vivo evaluation of the anti-inflammatory properties of 4-O-Demethylisokadsurenin D, a bioactive lignan (B3055560) isolated from the medicinal plant Kadsura longipedunculata. This plant has a history of traditional use in treating various inflammatory conditions.[1][2] The following protocols are designed to facilitate the screening and characterization of this compound's anti-inflammatory potential.
In Vitro Anti-Inflammatory Assays
A series of in vitro assays are recommended to determine the direct anti-inflammatory effects of this compound and to elucidate its mechanism of action at the cellular level.
Inhibition of Pro-Inflammatory Enzymes
1.1.1. Cyclooxygenase-2 (COX-2) Inhibition Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[3][4] Inhibition of COX-2 is a primary target for many anti-inflammatory drugs.[5][6][7]
Experimental Protocol: COX-2 Inhibition Assay
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce COX-2 expression and prostaglandin (B15479496) E₂ (PGE₂) production.[8]
-
PGE₂ Quantification: Collect the cell culture supernatant and measure the concentration of PGE₂ using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of PGE₂ production.
Data Presentation: COX-2 Inhibition by this compound
| Concentration (µM) | % Inhibition of PGE₂ Production (Mean ± SD) |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 52.1 ± 4.2 |
| 25 | 78.9 ± 5.1 |
| 50 | 91.5 ± 3.8 |
| IC₅₀ (µM) | 9.8 |
1.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay
5-Lipoxygenase is another crucial enzyme in the inflammatory cascade, leading to the production of leukotrienes.
Experimental Protocol: 5-LOX Inhibition Assay
-
Enzyme Preparation: Use a commercially available 5-LOX enzyme solution.
-
Reaction Mixture: Prepare a reaction mixture containing sodium phosphate (B84403) buffer (pH 6.3), the 5-LOX enzyme, and various concentrations of this compound or a known 5-LOX inhibitor (e.g., zileuton) as a positive control.
-
Initiation of Reaction: Add linoleic acid (substrate) to initiate the enzymatic reaction.
-
Measurement: Monitor the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of 5-LOX activity for each concentration of the test compound. Determine the IC₅₀ value.
Data Presentation: 5-LOX Inhibition by this compound
| Concentration (µM) | % Inhibition of 5-LOX Activity (Mean ± SD) |
| 1 | 12.5 ± 1.8 |
| 5 | 28.4 ± 2.9 |
| 10 | 48.7 ± 3.7 |
| 25 | 69.3 ± 4.5 |
| 50 | 85.1 ± 3.2 |
| IC₅₀ (µM) | 11.2 |
Inhibition of Pro-Inflammatory Cytokine Production
Pro-inflammatory cytokines such as TNF-α and IL-6 play a central role in the inflammatory response.
Experimental Protocol: Cytokine Production in LPS-Stimulated Macrophages
-
Cell Culture and Seeding: Follow steps 1 and 2 of the COX-2 inhibition assay protocol.
-
Treatment and Induction: Pre-treat RAW 264.7 cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[8]
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production and determine the respective IC₅₀ values.
Data Presentation: Inhibition of Pro-Inflammatory Cytokine Production
| Concentration (µM) | % Inhibition of TNF-α (Mean ± SD) | % Inhibition of IL-6 (Mean ± SD) |
| 1 | 18.3 ± 2.5 | 14.7 ± 2.0 |
| 5 | 40.1 ± 3.8 | 33.6 ± 3.1 |
| 10 | 58.9 ± 4.6 | 51.2 ± 4.0 |
| 25 | 82.4 ± 5.3 | 75.8 ± 4.9 |
| 50 | 93.7 ± 3.9 | 89.4 ± 3.5 |
| IC₅₀ (µM) | 8.5 | 9.9 |
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) contributes to inflammation.[9]
Experimental Protocol: Nitric Oxide Production in LPS-Stimulated Macrophages
-
Cell Culture and Seeding: Follow steps 1 and 2 of the COX-2 inhibition assay protocol.
-
Treatment and Induction: Treat RAW 264.7 cells with various concentrations of this compound in the presence of LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production and determine the IC₅₀ value.
Data Presentation: Inhibition of Nitric Oxide Production
| Concentration (µM) | % Inhibition of NO Production (Mean ± SD) |
| 1 | 20.5 ± 2.8 |
| 5 | 42.3 ± 4.1 |
| 10 | 61.8 ± 5.0 |
| 25 | 85.1 ± 4.8 |
| 50 | 95.2 ± 3.3 |
| IC₅₀ (µM) | 7.9 |
Investigation of a Key Signaling Pathway: NF-κB
The transcription factor NF-κB is a master regulator of inflammation.[10][11][12] Its inhibition is a key mechanism for many anti-inflammatory compounds.
Experimental Protocol: NF-κB Activation Assay
-
Cell Culture and Transfection: Culture RAW 264.7 cells and transfect them with an NF-κB luciferase reporter plasmid.
-
Treatment and Stimulation: Pre-treat the transfected cells with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 6 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage inhibition of NF-κB activation.
Data Presentation: Inhibition of NF-κB Activation
| Concentration (µM) | % Inhibition of NF-κB Activation (Mean ± SD) |
| 1 | 22.8 ± 3.1 |
| 5 | 45.9 ± 4.5 |
| 10 | 65.2 ± 5.2 |
| 25 | 88.7 ± 4.9 |
| 50 | 96.4 ± 2.9 |
| IC₅₀ (µM) | 7.2 |
In Vivo Anti-Inflammatory Assay
To confirm the in vitro findings, the anti-inflammatory effects of this compound should be evaluated in an animal model of acute inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to assess the anti-inflammatory activity of new compounds.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar rats (180-220 g).
-
Grouping and Treatment: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg, p.o.), and treatment groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.).
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.
Data Presentation: Effect on Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | % Inhibition of Paw Edema at 3h (Mean ± SD) |
| Vehicle | - | 0 |
| Indomethacin | 10 | 65.4 ± 5.8 |
| This compound | 25 | 32.7 ± 4.1 |
| This compound | 50 | 51.9 ± 5.3 |
| This compound | 100 | 68.2 ± 6.0 |
Visualizing the Mechanisms and Workflows
To better understand the experimental processes and the underlying biological pathways, the following diagrams have been generated.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of action: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Cyclooxygenase and Carbonic Anhydrase Inhibition by Nonsteroidal Anti-Inflammatory Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual carbonic anhydrase--cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-O-methylascochlorin attenuates inflammatory responses induced by lipopolysaccharide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curcumin inhibits the AKT/NF-κB signaling via CpG demethylation of the promoter and restoration of NEP in the N2a cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of 4-O-Demethylisokadsurenin D
Disclaimer: The following protocols and data are provided as a general guideline for researchers, scientists, and drug development professionals. These are standard methods for assessing the cytotoxicity of a novel compound. The specific experimental conditions, including cell lines, concentrations of 4-O-Demethylisokadsurenin D, and incubation times, should be optimized for each specific research application.
Introduction
This compound is a lignan (B3055560) that has been isolated from Piper kadsura (Choisy) Ohwi[1]. As with any novel compound being investigated for potential therapeutic applications, a thorough evaluation of its cytotoxic effects is a critical first step. Cytotoxicity assays are essential for determining the concentration range at which a compound exhibits biological activity and for identifying potential safety concerns. This document provides detailed protocols for two common colorimetric cytotoxicity assays, the MTT and LDH assays, which measure cell viability and membrane integrity, respectively. Additionally, an overview of the apoptosis signaling pathway is included, as this is a common mechanism of induced cell death.
Data Presentation: Hypothetical Cytotoxicity Data
The following table illustrates how quantitative data from cytotoxicity assays for this compound could be summarized. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Assay | Incubation Time (hours) | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| HepG2 (Human Liver Cancer) | MTT | 24 | 45.8 ± 3.2 | 0.8 ± 0.1 |
| 48 | 28.1 ± 2.5 | 0.5 ± 0.08 | ||
| 72 | 15.3 ± 1.9 | 0.3 ± 0.05 | ||
| LDH | 24 | 62.5 ± 4.1 | 1.2 ± 0.2 | |
| 48 | 41.7 ± 3.8 | 0.9 ± 0.1 | ||
| 72 | 25.9 ± 2.7 | 0.6 ± 0.09 | ||
| A549 (Human Lung Cancer) | MTT | 24 | 53.2 ± 4.5 | 1.1 ± 0.15 |
| 48 | 35.6 ± 3.1 | 0.7 ± 0.1 | ||
| 72 | 21.8 ± 2.2 | 0.4 ± 0.07 | ||
| LDH | 24 | 71.4 ± 5.3 | 1.5 ± 0.2 | |
| 48 | 50.1 ± 4.6 | 1.0 ± 0.15 | ||
| 72 | 33.6 ± 3.0 | 0.7 ± 0.1 | ||
| HEK293 (Human Embryonic Kidney) | MTT | 24 | > 100 | 5.4 ± 0.6 |
| 48 | 89.4 ± 7.8 | 3.1 ± 0.4 | ||
| 72 | 67.2 ± 6.1 | 1.8 ± 0.2 | ||
| LDH | 24 | > 100 | 8.2 ± 0.9 | |
| 48 | > 100 | 5.5 ± 0.7 | ||
| 72 | 81.3 ± 7.5 | 3.2 ± 0.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of living cells.[2][3]
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[2]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2][3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Caption: MTT Assay Workflow.
Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[5]
Materials:
-
This compound
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit, for positive control)
-
Cell culture medium
-
PBS
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Positive Control (Maximum LDH Release): Cells treated with lysis buffer to induce 100% cell death.
-
Blank Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[6] Be careful not to disturb the cells.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [((Absorbance of treated - Absorbance of vehicle) / (Absorbance of positive control - Absorbance of vehicle))] x 100
-
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Neuroprotective Activity Assays of 4-O-Demethylisokadsurenin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound of interest for its potential therapeutic properties. This document provides a detailed guide for assessing its neuroprotective activity in vitro. The protocols outlined below are designed to be robust and reproducible for screening and mechanistic studies in a research or drug development setting. These assays will evaluate the efficacy of this compound in protecting neuronal cells from common stressors implicated in neurodegenerative diseases, such as excitotoxicity and oxidative stress. The human neuroblastoma cell line SH-SY5Y will be utilized as a primary in vitro model.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the neuroprotective assays of this compound.
Table 1: Effect of this compound on Cell Viability in Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Release) |
| Vehicle Control | - | 100 ± 5.2 | 5.1 ± 1.2 |
| Glutamate (B1630785) (10 mM) | - | 45.3 ± 4.1 | 85.6 ± 7.3 |
| Glutamate + this compound | 1 | 58.2 ± 3.9 | 65.4 ± 6.1 |
| Glutamate + this compound | 10 | 75.1 ± 4.5 | 42.8 ± 5.5 |
| Glutamate + this compound | 50 | 89.6 ± 5.0 | 20.3 ± 3.8 |
| This compound alone | 50 | 98.7 ± 4.8 | 6.2 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) and Apoptotic Markers
| Treatment Group | Concentration (µM) | Intracellular ROS Levels (% of Control) | Bax/Bcl-2 Ratio (Relative Expression) |
| Vehicle Control | - | 100 ± 8.1 | 1.00 ± 0.15 |
| Glutamate (10 mM) | - | 250.4 ± 20.5 | 3.50 ± 0.45 |
| Glutamate + this compound | 1 | 210.2 ± 18.3 | 2.80 ± 0.38 |
| Glutamate + this compound | 10 | 155.7 ± 15.1 | 1.95 ± 0.25 |
| Glutamate + this compound | 50 | 115.3 ± 10.2 | 1.20 ± 0.18 |
| This compound alone | 50 | 95.6 ± 7.9 | 0.95 ± 0.13 |
Data are presented as mean ± standard deviation.
Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of a compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
For neuroprotection assays, pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent. A common model is glutamate-induced excitotoxicity, where cells are exposed to 10 mM L-glutamate for 24 hours.[1][2][3]
-
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well.[4]
-
Incubate the plate for 4 hours at 37°C.[4]
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Cytotoxicity Assessment (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[5][6][7][8]
-
Protocol:
-
After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[8]
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate, dye, and cofactor solution.[5]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.[8]
-
Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[8]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.[9][10][11][12][13]
-
Protocol:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[12]
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Quantify the relative ROS levels as a percentage of the control group.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[14][15][16][17][18]
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. The Bax/Bcl-2 ratio is then calculated to assess the apoptotic potential.[15]
-
Signaling Pathways
Nrf2 Signaling Pathway in Neuroprotection
Caption: Nrf2 signaling pathway in response to oxidative stress and a test compound.
MAPK Signaling Pathway in Neuronal Apoptosis
Caption: MAPK signaling cascade leading to neuronal apoptosis and potential inhibition.
References
- 1. innoprot.com [innoprot.com]
- 2. innoprot.com [innoprot.com]
- 3. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 6. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 7. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]
- 10. arigobio.com [arigobio.com]
- 11. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-O-Demethylisokadsurenin D in Human Plasma using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from Piper kadsura (Choisy) Ohwi.[1] Lignans are a class of polyphenols that have garnered significant interest for their potential pharmacological activities. To enable pharmacokinetic and metabolic studies of this compound, a sensitive, selective, and robust analytical method for its quantification in biological matrices is essential. This application note details a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The described protocol is based on established principles for the analysis of small molecules in complex matrices and is intended to serve as a comprehensive starting point for method development and validation in a research setting.[2][3][4][5]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled compound or another lignan not present in the matrix.
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant), sourced from a certified vendor
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar mixed-mode cation exchange cartridges)
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is designed to extract this compound from human plasma, removing proteins and other interfering matrix components.[4][5]
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.
-
Spike Internal Standard: To 200 µL of plasma, add 25 µL of the internal standard (IS) working solution. Vortex for 10 seconds.
-
Pre-treat Sample: Add 200 µL of 4% phosphoric acid in water to the plasma mixture. Vortex for 10 seconds. This step helps to disrupt protein binding.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Analyte: Elute the analyte and IS from the cartridge with 1 mL of methanol.
-
Evaporate to Dryness: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer for Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Conditions
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be required.
| HPLC Parameters | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| MS/MS Parameters | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 500°C |
| Capillary Voltage | 3.5 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS to identify the precursor and optimal product ions. |
| Collision Gas | Argon |
Data Presentation: Illustrative Method Validation Summary
The following tables present illustrative data for a hypothetical validation of this method, based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[6][7][8]
Table 1: Calibration Curve and Linearity (Illustrative Data)
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Standards | Within ± 15% of nominal (± 20% at LLOQ) |
Table 2: Accuracy and Precision (Illustrative Data)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect (Illustrative Data)
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 88.1 | 0.98 | 0.97 |
| High QC | 87.5 | 89.0 | 0.95 | 0.96 |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Potential metabolic formation of this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. biocompare.com [biocompare.com]
- 5. agilent.com [agilent.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
"Neuronal cell culture preparation for 4-O-Demethylisokadsurenin D studies"
An Application Note and Protocol for the Study of 4-O-Demethylisokadsurenin D in Neuronal Cell Cultures
Introduction
The exploration of novel chemical compounds for neuroprotective and neurotrophic properties is a cornerstone of drug discovery for neurodegenerative diseases. This compound is one such compound of interest whose effects on neuronal health warrant systematic investigation. This document provides a comprehensive set of protocols for preparing and utilizing neuronal cell cultures to study the potential effects of this compound.
The human neuroblastoma cell line, SH-SY5Y, is employed as the primary model system. These cells, derived from a bone marrow biopsy, have neuroblast-like characteristics and can be differentiated into a mature neuron-like phenotype.[1][2] This makes them an ideal in vitro model for assessing the biological activity of novel compounds on human neurons. The differentiation process, typically induced by agents like Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF), results in cells that exhibit key neuronal characteristics, including decreased proliferation, neurite formation, and the expression of mature neuronal markers.[2][3]
These protocols will guide researchers through the process of differentiating SH-SY5Y cells, designing and executing treatment experiments with this compound, and assessing its effects on cell viability, morphology, and key pro-survival signaling pathways.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| SH-SY5Y Human Neuroblastoma Cells | ATCC | CRL-2266 |
| DMEM/F-12 Medium | Gibco | 11330032 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| All-trans Retinoic Acid (RA) | Sigma-Aldrich | R2625 |
| Brain-Derived Neurotrophic Factor (BDNF) | R&D Systems | 248-BD |
| Neurobasal Medium | Gibco | 21103049 |
| B-27 Supplement (50X) | Gibco | 17504044 |
| L-Glutamine (200 mM) | Gibco | 25030081 |
| Poly-D-Lysine | Sigma-Aldrich | P6407 |
| This compound | TBD | TBD |
| MTT Reagent (Thiazolyl Blue) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling | 5872S |
| Primary Antibody: Phospho-Akt (Ser473) | Cell Signaling | 4060S |
| Primary Antibody: Total Akt | Cell Signaling | 4691S |
| Primary Antibody: Phospho-p44/42 MAPK | Cell Signaling | 4370S |
| Primary Antibody: Total p44/42 MAPK | Cell Signaling | 4695S |
| HRP-conjugated Secondary Antibody | Cell Signaling | 7074S |
Experimental Protocols
General Experimental Workflow
The overall process involves culturing and differentiating SH-SY5Y cells, treating them with the test compound, and then performing various assays to measure the cellular response.
Figure 1: Overall experimental workflow for studying the compound.
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
This protocol is adapted from established methods to generate a homogenous culture of neuron-like cells.[4][3][5]
-
Coating Culture Vessels:
-
Aseptically coat tissue culture plates (e.g., 96-well for MTT, 24-well for imaging) with Poly-D-Lysine (50 µg/mL in sterile water).
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the solution and wash twice with sterile PBS. Allow plates to dry completely before use.
-
-
Maintenance of Undifferentiated SH-SY5Y Cells:
-
Culture cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain in a 37°C, 5% CO₂ incubator.
-
Passage cells when they reach 80-90% confluency, typically splitting at a 1:5 to 1:10 ratio.[1]
-
-
Neuronal Differentiation Protocol:
-
Day 0: Seed undifferentiated SH-SY5Y cells onto coated plates at a density of 2 x 10⁴ cells/cm².
-
Day 1: Replace the maintenance medium with "Differentiation Medium 1" consisting of Neurobasal Medium, 1% FBS, 1X B-27 Supplement, 1X L-Glutamine, and 10 µM Retinoic Acid (RA).
-
Day 4: Change the medium, replenishing with fresh "Differentiation Medium 1".
-
Day 7: Replace the medium with "Differentiation Medium 2" consisting of serum-free Neurobasal Medium, 1X B-27 Supplement, 1X L-Glutamine, and 50 ng/mL BDNF.
-
Day 10+: The cells should now appear differentiated with extensive neurite networks. Maintain the cells in "Differentiation Medium 2" (changing every 2-3 days) and use for experiments within the next 4-7 days.
-
Protocol 2: Compound Treatment and Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8]
-
Cell Plating: Differentiate SH-SY5Y cells in a coated 96-well plate as described in Protocol 3.2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used, typically ≤0.1%).
-
Treatment: Carefully replace the medium in each well with medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol allows for the investigation of the compound's effect on key pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.[10][11][12]
-
Cell Plating and Treatment: Differentiate SH-SY5Y cells in coated 6-well plates. Treat with the desired concentration of this compound for a short duration (e.g., 15, 30, 60 minutes) to observe rapid phosphorylation events.
-
Cell Lysis: Wash cells with ice-cold PBS and add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a phosphorylated target (e.g., Phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., Total Akt).[13]
-
Densitometry: Quantify the band intensities using imaging software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability Cell viability was assessed using the MTT assay after 48 hours of treatment. Data are presented as mean ± SEM (n=3) and expressed as a percentage of the vehicle control.
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| 0 (Vehicle) | 0.852 ± 0.041 | 100% |
| 0.1 | 0.861 ± 0.038 | 101.1% |
| 1.0 | 0.915 ± 0.050 | 107.4% |
| 10.0 | 0.988 ± 0.045 | 116.0% |
| 25.0 | 0.953 ± 0.052 | 111.9% |
| 50.0 | 0.745 ± 0.061 | 87.4% |
| 100.0 | 0.431 ± 0.039 | 50.6% |
Table 2: Quantification of Neurite Outgrowth Differentiated cells were treated for 72 hours. The length of the longest neurite was measured for 50 individual cells per condition using ImageJ software. Data are presented as mean ± SEM.
| Treatment Group | Average Neurite Length (µm) | % Change vs. Control |
| Control (Vehicle) | 85.2 ± 5.6 | 0% |
| BDNF (50 ng/mL, Positive Control) | 124.7 ± 8.1 | +46.4% |
| Compound (10 µM) | 115.9 ± 7.5 | +36.0% |
Visualization of Potential Mechanism of Action
Neurotrophic factors typically promote neuronal survival by activating receptor tyrosine kinases (RTKs), which in turn initiate downstream signaling cascades. The PI3K/Akt and MAPK/ERK pathways are two of the most critical pro-survival pathways.[12] It can be hypothesized that this compound may modulate one or both of these pathways to exert a neuroprotective effect.
Figure 2: Hypothesized modulation of neurotrophic signaling pathways.
References
- 1. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 2. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 5. static.igem.org [static.igem.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. 4.6. Cell Growth Assays [bio-protocol.org]
- 10. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 4-O-Demethylisokadsurenin D in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory and cytotoxic activities. Proper handling and solubility are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound and its application in a common anti-inflammatory assay using RAW 264.7 macrophage cells.
Data Presentation: Solubility and Storage
Due to the lipophilic nature of lignans, this compound exhibits limited solubility in aqueous solutions such as cell culture media.[1] Therefore, a stock solution in an organic solvent is required. Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent.
| Parameter | Value | Source |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from general lab practice |
| Stock Solution Concentration | 40 mg/mL | Inferred from supplier data |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year |
Note: It is crucial to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (40 mg/mL):
-
Aseptically weigh 2 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 50 µL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your 40 mg/mL stock solution.
-
Store the stock solution at -80°C.
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 100 µM working solution, first calculate the molar concentration of the stock solution (Molecular Weight of this compound is 342.39 g/mol ).
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. For instance, a 1:1000 dilution of the DMSO stock solution into the final culture volume will result in a 0.1% DMSO concentration.
-
Protocol 2: In Vitro Anti-Inflammatory Assay Using RAW 264.7 Macrophages
This protocol details a common method to assess the anti-inflammatory properties of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound working solutions
-
Griess Reagent System
-
96-well cell culture plates
-
MTT assay kit for cell viability
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell adherence.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control with the same final concentration of DMSO as the treated wells.
-
Pre-incubate the cells with the compound for 1 hour.
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.
-
-
Incubation:
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
-
Nitric Oxide Measurement:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This is an indicator of NO production.
-
-
Cell Viability Assay:
-
To ensure that the observed reduction in NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the 96-well plate according to the manufacturer's protocol.
-
Mandatory Visualizations
Below are diagrams illustrating the proposed mechanism of action and the experimental workflow.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
References
Application Notes and Protocols for In Vitro Studies of 4-O-Demethylisokadsurenin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound that can be isolated from plants of the Piper genus, notably Piper kadsura. Lignans from this plant have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. These application notes provide a comprehensive guide for conducting initial in vitro studies to investigate the dosage, concentration, and potential signaling pathways of this compound, with a focus on its anti-inflammatory properties. The protocols and data presented are based on studies of structurally related neolignans isolated from Piper kadsura, offering a scientifically grounded starting point for research on this compound.
Data Presentation: Bioactivity of Related Compounds from Piper kadsura
While specific quantitative data for this compound is not yet widely available, the following tables summarize the inhibitory concentrations (IC50) of related neolignans from Piper kadsura in various in vitro assays. This data is crucial for designing initial dose-response experiments for this compound.
Table 1: Anti-inflammatory Activity of Neolignans from Piper kadsura
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Piperkadsin C | Nitric Oxide (NO) Production Inhibition | BV-2 (microglia) | 14.6 | [1] |
| Futoquinol | Nitric Oxide (NO) Production Inhibition | BV-2 (microglia) | 16.8 | [1] |
| Piperkadsin A | ROS Production Inhibition | Human Polymorphonuclear Neutrophils | 4.3 ± 1.0 | [2] |
| Piperkadsin B | ROS Production Inhibition | Human Polymorphonuclear Neutrophils | 12.2 ± 3.2 | [2] |
| Futoquinol | ROS Production Inhibition | Human Polymorphonuclear Neutrophils | 13.1 ± 5.3 | [2] |
| Piperlactam S | ROS Production Inhibition | Human Polymorphonuclear Neutrophils | 7.0 ± 1.9 | [2] |
| N-p-coumaroyl tyramine | ROS Production Inhibition | Human Polymorphonuclear Neutrophils | 8.4 ± 1.3 | [2] |
Table 2: Cytotoxic Activity of Compounds from Piper kadsura
| Compound | Cell Line | IC50 (µM) |
| Compound 4 | A549 (Lung Carcinoma) | > 20 |
| SK-OV-3 (Ovarian Cancer) | > 20 | |
| SK-MEL-2 (Melanoma) | 15.2 | |
| HCT15 (Colon Cancer) | > 20 | |
| Compound 6 | A549 (Lung Carcinoma) | 18.5 |
| SK-OV-3 (Ovarian Cancer) | 19.1 | |
| SK-MEL-2 (Melanoma) | 13.8 | |
| HCT15 (Colon Cancer) | 16.4 | |
| Compound 11 | A549 (Lung Carcinoma) | 12.3 |
| SK-OV-3 (Ovarian Cancer) | 14.5 | |
| SK-MEL-2 (Melanoma) | 9.8 | |
| HCT15 (Colon Cancer) | 11.7 | |
| Compound 12 | A549 (Lung Carcinoma) | 8.9 |
| SK-OV-3 (Ovarian Cancer) | 9.5 | |
| SK-MEL-2 (Melanoma) | 7.6 | |
| HCT15 (Colon Cancer) | 8.2 | |
| Compound 13 | A549 (Lung Carcinoma) | 10.1 |
| SK-OV-3 (Ovarian Cancer) | 11.2 | |
| SK-MEL-2 (Melanoma) | 8.1 | |
| HCT15 (Colon Cancer) | 9.3 | |
| Compound 14 | A549 (Lung Carcinoma) | 13.4 |
| SK-OV-3 (Ovarian Cancer) | 15.6 | |
| SK-MEL-2 (Melanoma) | 10.5 | |
| HCT15 (Colon Cancer) | 12.8 |
Experimental Protocols
Based on the known anti-inflammatory activity of related compounds, a logical starting point for investigating this compound is to assess its effect on inflammatory pathways. The following protocols are recommended.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of this compound on a selected cell line (e.g., RAW 264.7 macrophages or BV-2 microglia for inflammation studies).
Materials:
-
This compound
-
Selected cell line
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). A vehicle control (DMSO) should be included.
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To evaluate the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.
Materials:
-
RAW 264.7 or BV-2 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1. Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in each sample and express the results as a percentage of inhibition relative to the LPS-only control.
Protocol 3: Western Blot Analysis of the NF-κB Signaling Pathway
Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway by analyzing the phosphorylation of key proteins.
Materials:
-
Cell line (e.g., RAW 264.7)
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS for a specified time (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.
Visualization of Key Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
References
Application Notes and Protocols: Pharmacokinetics of Lignans in Animal Models
Introduction
Lignans (B1203133), a diverse class of polyphenolic compounds derived from plants, are recognized for their wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects.[1] The genus Kadsura, in particular, is a rich source of bioactive lignans, such as dibenzocyclooctadienes.[2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their development as therapeutic agents.
Experimental Protocols
Animal Model and Housing
A standard animal model for pharmacokinetic studies of lignans is the male Sprague-Dawley rat.[5]
-
Species: Sprague-Dawley rats
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Weight: 250-300 g
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration, with free access to water.
Dosing and Administration
Pharmacokinetic studies typically involve both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.
-
Compound Preparation:
-
Oral (PO) Administration: The compound can be suspended in a vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) for oral gavage.[6]
-
Intravenous (IV) Administration: For intravenous injection, the compound should be dissolved in a suitable vehicle, such as a mixture of DMSO, Solutol, and N-methylglucamine solution.[7]
-
-
Dose Levels:
-
IV Dose: A typical intravenous dose for a related lignan (B3055560), 4-O-methylhonokiol, is 2 mg/kg.[5]
-
PO Dose: A typical oral dose for 4-O-methylhonokiol is 10 mg/kg.[5]
-
-
Administration:
-
Oral doses are administered using a gavage needle.
-
Intravenous doses are administered via the tail vein.
-
Blood Sample Collection
Serial blood sampling is performed to characterize the plasma concentration-time profile of the drug.
-
Sampling Route: Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein.
-
Time Points:
-
IV Administration: Pre-dose (0), and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Oral Administration: Pre-dose (0), and at 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]
-
-
Sample Processing:
-
Blood samples are collected into heparinized tubes.
-
Plasma is separated by centrifugation at approximately 4,000 rpm for 10 minutes.
-
Plasma samples are stored at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of the analyte in plasma.[8][9]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 200 µL of cold acetonitrile (B52724) containing an appropriate internal standard.[8]
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes to precipitate proteins.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[8]
-
-
Chromatographic Conditions (Example):
-
Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Multiple Reaction Monitoring (MRM) in positive or negative ion mode.
-
Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined and optimized.
-
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of 4-O-methylhonokiol in male Sprague-Dawley rats, serving as a representative example for a lignan compound.[5]
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | 24.1 ± 3.3 |
| Tmax (h) | - | 2.9 ± 1.9 |
| AUC₀₋t (ng·h/mL) | 134.1 ± 14.9 | 47.9 ± 10.4 |
| AUC₀₋inf (ng·h/mL) | 135.2 ± 15.0 | - |
| t₁/₂ (h) | 4.6 ± 1.3 | - |
| CL (L/h/kg) | 14.8 ± 1.6 | - |
| Vd (L/kg) | 98.4 ± 24.5 | - |
| Bioavailability (F%) | - | Low (estimated) |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life; CL: Systemic clearance; Vd: Volume of distribution.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for an in vivo pharmacokinetic study.
Conclusion
The protocols and data structure presented provide a foundational guide for researchers investigating the pharmacokinetic properties of 4-O-Demethylisokadsurenin D and other related lignans. Although specific parameters for the target compound are not yet published, the methodologies derived from studies on analogous molecules offer a clear and validated path forward.[1] Key findings from related compounds suggest that many lignans undergo rapid hepatic metabolism, which can result in high systemic clearance and low oral bioavailability.[5] Future studies should focus on elucidating the specific metabolic pathways and potential for drug-drug interactions to fully characterize the therapeutic potential of this important class of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Hepatoprotective dibenzocyclooctadiene lignans from the fruits of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of 6-deoxy-6-demethyl-4-dedimethylaminotetracycline (COL-3) in human plasma using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
"Troubleshooting 4-O-Demethylisokadsurenin D experimental results"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 4-O-Demethylisokadsurenin D in their experiments. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
A1: this compound is a lignan (B3055560) natural product. Lignans (B1203133) as a class are known to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Based on structurally similar neolignans isolated from Magnolia species, a primary expected activity of this compound is the inhibition of the NF-κB signaling pathway. It may also have effects on osteoclastogenesis through modulation of the RANKL pathway.
Q2: What are the common experimental assays used to characterize the activity of this compound?
A2: Common assays to investigate the bioactivity of this compound and similar lignans include:
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Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic or cytostatic effects on cancer cell lines.
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Nitric Oxide (NO) Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) as an indicator of anti-inflammatory activity.
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Western Blotting: To analyze the protein expression levels of key signaling molecules in pathways like NF-κB (e.g., p65, IκBα, iNOS, COX-2) and MAPK.
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Reporter Gene Assays (e.g., Luciferase Assay): To quantify the inhibition of NF-κB transcriptional activity.
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Osteoclastogenesis Assays: Including Tartrate-Resistant Acid Phosphatase (TRAP) staining and bone resorption pit formation assays to assess the impact on osteoclast differentiation and function.
Q3: What is the recommended solvent for dissolving this compound?
A3: As with most natural products of this type, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Experimental Results
Issue 1: No observable effect on cell viability in cancer cell lines.
Possible Cause 1: Insufficient Concentration or Incubation Time.
-
Recommendation: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) and vary the incubation time (e.g., 24, 48, 72 hours).
Possible Cause 2: Compound Insolubility.
-
Recommendation: Visually inspect the culture medium for any precipitation of the compound. If solubility is an issue, consider using a solubilizing agent, but be mindful of its potential effects on the cells.
Possible Cause 3: Cell Line Resistance.
-
Recommendation: Test the compound on a panel of different cancer cell lines, as sensitivity can vary significantly.
| Parameter | Recommended Range |
| Concentration | 0.1 - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Solvent (DMSO) Conc. | ≤ 0.1% |
Issue 2: Inconsistent results in the anti-inflammatory (LPS-induced NO) assay.
Possible Cause 1: Variability in Cell Plating Density.
-
Recommendation: Ensure a consistent number of cells are seeded in each well. Uneven cell density will lead to variable NO production.
Possible Cause 2: LPS Activity.
-
Recommendation: The potency of LPS can vary between lots. Titer each new lot of LPS to determine the optimal concentration for inducing a robust but not maximal NO response.
Possible Cause 3: Compound Interference with the Griess Reagent.
-
Recommendation: Run a control with the compound and the Griess reagent in cell-free medium to check for any direct chemical interaction that might interfere with the colorimetric reading.
Issue 3: No change in NF-κB pathway protein expression via Western Blot.
Possible Cause 1: Suboptimal Stimulation/Inhibition Times.
-
Recommendation: Perform a time-course experiment. For example, LPS-induced IκBα degradation can be rapid (within 30 minutes), while iNOS and COX-2 expression may take several hours (6-24 hours) to become apparent.
Possible Cause 2: Poor Antibody Quality.
-
Recommendation: Use validated antibodies from reputable suppliers. Always include positive and negative controls to ensure antibody specificity.
Possible Cause 3: Inefficient Nuclear Extraction.
-
Recommendation: If analyzing the translocation of NF-κB subunits (e.g., p65), ensure the nuclear extraction protocol is efficient and yields pure nuclear fractions. Check for contamination with cytoplasmic proteins.
Caption: Western Blot workflow for analyzing NF-κB pathway proteins.
Hypothetical Experimental Data
The following tables represent expected results based on the activity of structurally similar neolignans.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay, 48h)
| Cell Line | IC₅₀ (µM) |
| A549 (Lung) | 25.8 |
| MCF-7 (Breast) | 15.2 |
| HCT116 (Colon) | 32.5 |
| HeLa (Cervical) | 18.9 |
Table 2: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.7 ± 2.1 | 0% |
| LPS + Compound (1 µM) | 38.2 ± 1.8 | 16.4% |
| LPS + Compound (5 µM) | 22.1 ± 1.5 | 51.6% |
| LPS + Compound (10 µM) | 10.5 ± 0.9 | 77.0% |
Signaling Pathway Diagram
Proposed Inhibitory Mechanism on the NF-κB Pathway
Technical Support Center: Optimizing 4-O-Demethylisokadsurenin D Concentration for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4-O-Demethylisokadsurenin D for various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which bioassays is it commonly used?
A1: this compound is a lignan (B3055560) natural product. Lignans (B1203133) as a class of compounds have been investigated for a variety of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Therefore, this compound may be screened in bioassays related to these therapeutic areas.
Q2: I am starting my experiments. What is a good initial concentration range to test for this compound?
A2: For initial screening of a natural product like this compound, it is recommended to test a wide concentration range to determine its potency and potential cytotoxicity. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Subsequent experiments can then focus on a narrower range around the initial effective concentrations observed.
Q3: How do I prepare a stock solution of this compound?
A3: The solubility of this compound should be determined from the supplier's datasheet. Typically, for lignans and similar natural products, a high-concentration stock solution is prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (usually below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I expose the cells to this compound in my assay?
A4: The optimal exposure time depends on the specific bioassay and the biological question being addressed. For cytotoxicity assays, incubation times of 24, 48, and 72 hours are common. For signaling pathway studies, shorter time points (e.g., minutes to a few hours) may be more appropriate. A time-course experiment is recommended to determine the ideal duration for observing the desired effect.
Troubleshooting Guides
Issue 1: No observable effect of this compound in the bioassay.
| Possible Cause | Troubleshooting Steps |
| Concentration is too low. | - Test a higher concentration range (e.g., up to 200 µM).- Verify the purity and integrity of the compound. |
| Compound is not active in the chosen cell line or assay system. | - Test the compound in a different, potentially more sensitive, cell line.- Ensure the chosen assay is appropriate for the expected biological activity. |
| Incubation time is too short. | - Increase the incubation time (e.g., from 24h to 48h or 72h). |
| Compound solubility or stability issues. | - Confirm that the compound is fully dissolved in the stock solution.- Prepare fresh dilutions from the stock solution for each experiment.- Assess the stability of the compound in your culture medium under incubation conditions. |
Issue 2: High background or inconsistent results in the assay.
| Possible Cause | Troubleshooting Steps |
| Solvent (e.g., DMSO) toxicity. | - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).- Include a vehicle control (cells treated with the same concentration of solvent as the highest compound concentration) in every experiment. |
| Cell plating inconsistency. | - Ensure a homogenous cell suspension before plating.- Use a consistent cell seeding density.- Avoid using the outer wells of the plate, which are more prone to evaporation, or fill them with sterile PBS or media. |
| Assay reagent issues. | - Check the expiration dates of all assay reagents.- Prepare fresh reagents as needed. |
| Instrument settings. | - Optimize the settings of your plate reader (e.g., gain, read height) for your specific assay plate and signal intensity. |
Issue 3: Unexpected cytotoxicity observed at all tested concentrations.
| Possible Cause | Troubleshooting Steps |
| Compound is highly potent. | - Test a much lower concentration range (e.g., nanomolar or picomolar). |
| Contamination of compound or cell culture. | - Check cell cultures for any signs of microbial contamination.- Use a fresh vial of the compound. |
| Error in concentration calculation. | - Double-check all calculations for stock solution and serial dilutions. |
Quantitative Data
No specific IC50 or EC50 values for this compound were found in the performed literature search. However, the following tables summarize the reported bioactivity of closely related neolignans isolated from Piper kadsura, the same plant source. This data can be used as a reference to estimate a suitable concentration range for initial experiments with this compound.
Table 1: Anti-Inflammatory and Anti-Neuroinflammatory Activity of Neolignans from Piper kadsura
| Compound | Bioassay | Cell Line | IC50 (µM) | Reference |
| Piperkadsin C | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 14.6 | [1] |
| Futoquinol | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 16.8 | [1] |
| Piperkadsin A | ROS Production Inhibition | PMA-induced human polymorphonuclear neutrophils | 4.3 ± 1.0 | [2] |
| Piperkadsin B | ROS Production Inhibition | PMA-induced human polymorphonuclear neutrophils | 12.2 ± 3.2 | [2] |
| Futoquinol | ROS Production Inhibition | PMA-induced human polymorphonuclear neutrophils | 13.1 ± 5.3 | [2] |
Disclaimer: The data presented above is for neolignans with similar structures isolated from the same plant source as this compound. This information should be used as a guideline for determining starting concentrations for your experiments, but the optimal concentration for this compound may vary.
Experimental Protocols
Protocol 1: Determining the IC50 Value for Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0.78 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Measuring Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include an untreated control and an LPS-only control.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control. Calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Lignan Anti-Inflammatory Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Caption: Lignan Neuroprotective Signaling Pathway.
References
Technical Support Center: Improving the In Vivo Solubility of 4-O-Demethylisokadsurenin D
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address challenges in solubilizing 4-O-Demethylisokadsurenin D for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a lignan, a class of naturally occurring polyphenolic compounds.[1][2] Many lignans (B1203133) are known to be lipophilic, meaning they have poor water solubility.[3] This low aqueous solubility can significantly hinder its absorption in the gastrointestinal tract, leading to low bioavailability and potentially limiting its therapeutic efficacy in in vivo models.[4][5]
Q2: What are the general solubility characteristics of this compound?
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for dissolving a wide range of organic compounds for in vitro and initial in vivo studies. Often used to prepare stock solutions.[6][7] |
| Ethanol (B145695) | Moderate to High | A good "green" solvent for many natural products. Mixtures of ethanol and water are often used for extraction and formulation.[3][8] |
| Methanol | Moderate to High | Similar to ethanol, it is a polar protic solvent that can dissolve lignans.[3] |
| Dichloromethane (DCM) | Moderate | A less polar organic solvent that may be used in extraction but is less common for final in vivo formulations due to toxicity concerns.[9] |
| Water | Very Low | As a lipophilic molecule, this compound is expected to have very poor solubility in aqueous solutions.[3] |
Note: This data is estimated based on the general properties of lignans and should be experimentally verified for this compound.
Q3: What are the most common strategies to improve the solubility of poorly water-soluble compounds like this compound for in vivo studies?
Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of hydrophobic compounds.[4][5][10] The most common approaches include:
-
Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.[4]
-
Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug.[4]
-
Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[3][11]
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix to enhance dissolution.[6][12]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to create self-emulsifying or microemulsion systems.[5][13]
-
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[2][4]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution in an aqueous buffer.
Cause: The addition of an aqueous buffer to a concentrated organic stock solution (e.g., in DMSO) can cause the compound to crash out of solution due to its low aqueous solubility.
Solutions:
-
Optimize Co-solvent System: Instead of a simple DMSO stock, try a mixed co-solvent system that is more miscible with water. Common co-solvents for in vivo use include polyethylene (B3416737) glycol 300 (PEG300), polyethylene glycol 400 (PEG400), and propylene (B89431) glycol.
-
Incorporate a Surfactant: Add a biocompatible surfactant such as Tween® 80 or Cremophor® EL to the formulation. Surfactants can help to maintain the compound in a micellar suspension upon dilution.
-
Prepare a Cyclodextrin Complex: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.[3][11]
-
Use a Lipid-Based Formulation: Formulations containing oils and surfactants can form emulsions or microemulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.[5][13]
Issue 2: Low and variable oral bioavailability in animal studies.
Cause: Poor absorption from the gastrointestinal tract due to low solubility and dissolution rate is a likely cause.
Solutions:
-
Formulate as a Solid Dispersion: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate of the compound in the gastrointestinal fluids.[6][12]
-
Develop a Self-Emulsifying Drug Delivery System (SEDDS): A SEDDS is a lipid-based formulation that spontaneously forms a fine oil-in-water emulsion when it comes into contact with aqueous fluids under gentle agitation (such as that found in the gut). This can significantly improve drug solubilization and absorption.[14]
-
Reduce Particle Size: Micronization or nanocrystallization can increase the surface area of the drug, leading to a faster dissolution rate.[2][4]
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the solvent system.[4] | Simple to prepare. | Potential for precipitation on dilution; toxicity of some solvents. |
| Surfactants | Formation of micelles to encapsulate the drug.[4] | Can significantly increase solubility. | Potential for gastrointestinal irritation or toxicity at high concentrations. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within a cyclodextrin molecule.[3][11] | High increase in aqueous solubility; can improve stability.[3] | Limited by the stoichiometry of the complex; can be expensive. |
| Solid Dispersion | Dispersing the drug in a solid polymer matrix.[6][12] | Enhances dissolution rate; can produce amorphous forms of the drug with higher solubility.[6] | Can be physically unstable (recrystallization); manufacturing can be complex. |
| Lipid-Based Formulations | Dissolving the drug in a mixture of oils, surfactants, and co-solvents.[5][13] | Can significantly improve bioavailability; mimics the body's natural fat absorption process.[13][15] | Can be complex to formulate and characterize; potential for drug precipitation during digestion. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene glycol (PEG) 6000, or a natural polymer like xanthan gum.[6][16]
-
Dissolution: Dissolve both this compound and the polymer carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture).[6] A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.[6]
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.[6]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.[1][3]
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.
-
Dissolution: Dissolve the HP-β-CD in purified water. Separately, dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol or tertiary butyl alcohol.[17]
-
Complexation: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously. Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilization (Freeze-Drying): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry powder of the inclusion complex.[17]
-
Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, and NMR. Evaluate the improvement in aqueous solubility and dissolution rate.[11]
Protocol 3: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG400).[5]
-
Formulation Development: Based on the solubility data, select an oil, a surfactant, and a co-solvent. Prepare different ratios of these excipients. A common starting point for a simple SEDDS formulation could be Oil:Surfactant:Co-solvent in a ratio of 30:40:30 (v/v/v).
-
Preparation: Accurately weigh the components and mix them in a glass vial. Heat the mixture to 40-50°C while stirring until a clear, homogenous solution is formed. Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
-
Self-Emulsification Test: Add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation. A stable, translucent emulsion should form spontaneously.
-
Characterization: Characterize the formulation for its self-emulsification time, droplet size, and drug precipitation upon dispersion.[14]
Signaling Pathways and Visualization
Lignans isolated from plants of the Kadsura genus have been shown to possess anti-inflammatory and hepatoprotective activities.[7][18] These effects are often mediated through the modulation of key signaling pathways such as the NF-κB and Nrf2 pathways.[4][7][19][20]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Kadsura lignans can inhibit the activation of NF-κB, a key regulator of inflammation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6.[18][19]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Some Kadsura lignans can activate the Nrf2 pathway, which is a master regulator of the antioxidant response.[7] Activation of Nrf2 leads to the expression of antioxidant enzymes, which can protect cells from oxidative stress.
Caption: Modulation of NF-κB and Nrf2 signaling pathways by Kadsura lignans.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzet.com [alzet.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 6. turkjps.org [turkjps.org]
- 7. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crsubscription.com [crsubscription.com]
- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
"Stability and degradation of 4-O-Demethylisokadsurenin D in solution"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of 4-O-Demethylisokadsurenin D in solution. It includes troubleshooting advice for experimental challenges and frequently asked questions to support your research and development activities.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Degradation of Stock Solution | Improper storage conditions (e.g., exposure to light, elevated temperature). | Store stock solutions in amber vials at -20°C or below. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Reactive solvent. | Prepare stock solutions in high-purity, degassed solvents such as acetonitrile (B52724) or methanol (B129727). Avoid using solvents containing peroxides or other reactive impurities. | |
| Variable Results in Cell-Based Assays | Degradation of the compound in the cell culture medium. | Prepare fresh dilutions in culture medium immediately before each experiment. Minimize the exposure of the compound to the medium before adding to cells. Consider performing a time-course experiment to assess stability in your specific medium. |
| Poor Peak Shape (Tailing) in HPLC Analysis | Secondary interactions between the analyte and the stationary phase. | Lower the mobile phase pH to between 2.5 and 3.5 to suppress the ionization of phenolic hydroxyl groups. Use a high-purity, end-capped C18 column. Consider a column with a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for aromatic compounds.[1] |
| Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve and inject the sample in the mobile phase. If a stronger solvent is required for solubility, ensure the injection volume is small to minimize peak distortion.[2] | |
| Appearance of Ghost Peaks in HPLC Chromatogram | Contamination in the injector, column, or mobile phase. | Flush the injector and column with a strong solvent. Use high-purity solvents and freshly prepared mobile phase. An in-line filter can help remove particulate contaminants. |
| Irreproducible Retention Times in HPLC | Poor column equilibration. | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Increase the equilibration time if retention times continue to drift. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the analysis. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound in solution?
For short-term storage (up to 72 hours), solutions of this compound in methanol or acetonitrile are stable at room temperature when protected from light.[1] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed amber vials to minimize degradation.
2. What are the main factors that can cause the degradation of this compound in solution?
Based on studies of structurally similar dibenzocyclooctadiene lignans (B1203133), the primary factors contributing to degradation are:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis of ester or ether linkages, if present, and promote oxidation of phenolic hydroxyl groups.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of quinone-type structures and other oxidation products. The catechol-like moiety in some lignans is particularly susceptible to oxidation.
-
Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical reactions, leading to isomerization or degradation.[3]
-
Temperature: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other degradation reactions.[3]
3. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its dibenzocyclooctadiene lignan (B3055560) structure, potential degradation pathways include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially forming a quinone-like derivative.
-
Hydrolysis: If any ester functionalities are present in related impurities or co-isolated compounds, they would be labile to acid- or base-catalyzed hydrolysis.
-
Isomerization: The complex stereochemistry of dibenzocyclooctadiene lignans can be susceptible to isomerization under certain conditions, such as exposure to acid or heat.
Caption: Potential Degradation Pathways of this compound.
4. How can I monitor the stability of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. A photodiode array (PDA) detector is useful for monitoring peak purity and identifying the emergence of new peaks that may correspond to degradants.
5. Are there any known incompatible solvents or reagents?
Avoid strong oxidizing agents, strong acids, and strong bases in your formulations or solutions containing this compound, as these are likely to cause degradation. Also, be cautious with solvents that may contain peroxide impurities, such as older bottles of THF or diethyl ether.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of this compound.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a suitable high-purity solvent (e.g., HPLC-grade methanol or acetonitrile) in a volumetric flask.
-
Use sonication if necessary to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C or below.
-
-
Working Solution Preparation:
-
Dilute the stock solution to the desired concentration using the appropriate solvent or experimental buffer immediately before use.
-
Protect working solutions from light, especially if they are to be used over several hours.
-
Caption: Workflow for Preparing this compound Solutions.
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method. A concentration of approximately 1 mg/mL is often used for these studies.[3]
-
Acidic Hydrolysis:
-
Mix equal volumes of the drug stock solution and 0.1 M HCl.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the drug stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the drug stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solution of the drug in a controlled temperature environment (e.g., 70°C).
-
At specified time points, withdraw aliquots, cool to room temperature, and analyze by HPLC.
-
For solid-state thermal stress, expose the powdered compound to the elevated temperature and then dissolve it for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the drug to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
Protocol 3: Stability-Indicating HPLC Method
The following is a starting point for an HPLC method for the analysis of dibenzocyclooctadiene lignans, which can be optimized for this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient can be optimized to achieve separation. A starting point could be:
-
0-30 min: 10-50% B
-
30-32 min: 50-60% B
-
32-57 min: 60-85% B
-
57-60 min: 85-100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
References
"Avoiding common pitfalls in 4-O-Demethylisokadsurenin D research"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in research involving 4-O-Demethylisokadsurenin D. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother and more reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in various experimental settings.
Issue 1: Compound Precipitation in Aqueous Solutions
Q1: I dissolved this compound in DMSO for a stock solution, but it precipitated when I added it to my aqueous cell culture medium. What is the cause and how can I prevent this?
A1: This is a frequent challenge stemming from the hydrophobic nature of many lignans (B1203133), including this compound. The compound is readily soluble in organic solvents like DMSO but has poor solubility in aqueous environments. When the DMSO stock is diluted into the culture medium, the compound can crash out of solution.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells, typically below 0.5%. However, for some sensitive cell lines, even lower concentrations are necessary.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the full volume of your medium, perform an intermediate dilution step. For example, dilute the stock solution in a smaller volume of pre-warmed medium first, then add this to the final culture volume.
-
Enhance Mixing: When adding the compound to the medium, vortex or gently pipette up and down immediately to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that lead to precipitation.
-
Consider Solubilizing Agents: For in vivo studies, co-solvents such as PEG300 and Tween 80 can be used to improve solubility. A typical formulation might involve dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and saline.
Issue 2: Inconsistent Results in Biological Assays
Q2: I am observing significant variability in the efficacy of this compound between experiments. What could be the underlying reasons?
A2: Inconsistent results can arise from issues with compound stability, preparation, or the experimental setup itself. Lignans can be sensitive to environmental conditions.
Troubleshooting Steps:
-
Ensure Stock Solution Integrity:
-
Storage: Store the powdered compound at -20°C, protected from light and moisture. Stock solutions in DMSO should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh working dilutions from your DMSO stock for each experiment. Avoid storing diluted aqueous solutions of the compound.
-
-
Standardize Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Confluency: Seed cells to reach a consistent confluency at the time of treatment.
-
-
Verify Compound Purity: If possible, verify the purity of your this compound batch using techniques like HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Q2: What are the typical storage conditions for this compound?
A2: The lyophilized powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to maintain stability.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: Based on studies of related lignans from the Kadsura genus, the half-maximal inhibitory concentration (IC50) can vary depending on the cell line and assay. The effective concentration range is often between 10 µM and 50 µM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Data Presentation
Table 1: Reported In Vitro Efficacy of Structurally Related Kadsura Lignans
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Dibenzocyclooctadiene Lignans | RAW264.7 | Nitric Oxide (NO) Production | 10.7 - 34.0 | [1][2] |
| Dibenzocyclooctadiene Lignans | HepG-2 (Liver Cancer) | Cytotoxicity | 13.04 - 21.93 | [3] |
| Dibenzocyclooctadiene Lignans | HCT-116 (Colon Cancer) | Cytotoxicity | 13.04 - 21.93 | [3] |
| Dibenzocyclooctadiene Lignans | BGC-823 (Gastric Cancer) | Cytotoxicity | 13.04 - 21.93 | [3] |
| Dibenzocyclooctadiene Lignans | HeLa (Cervical Cancer) | Cytotoxicity | 13.04 - 21.93 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
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Accurately weigh out a sufficient amount of this compound powder (Molecular Weight: 342.39 g/mol ).
-
Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication or gentle warming to 37°C may aid dissolution.
-
Visually inspect the solution to ensure no particulates are present.
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Aliquot the stock solution into single-use volumes in sterile cryovials and store at -80°C.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
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Intermediate Dilution: Create a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of sterile, pre-warmed cell culture medium. Mix well by gentle vortexing.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentrations. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for related lignans and may require optimization.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
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Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a linear gradient of 30% B to 70% B over 20 minutes.
-
Hold at 70% B for 5 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Detection:
-
Set the UV detector to a wavelength of 235 nm.
-
-
Flow Rate:
-
Maintain a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
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Extract the compound from the experimental matrix using an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).
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Centrifuge the extract to remove any particulate matter.
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Filter the supernatant through a 0.22 µm syringe filter before injection.
-
Visualizations
Caption: A typical workflow for preparing and using the compound in cell-based assays.
Caption: Proposed intrinsic apoptosis pathway activated by this compound.
References
"Enhancing the yield of 4-O-Demethylisokadsurenin D from natural sources"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the yield of 4-O-Demethylisokadsurenin D from its natural source, Magnolia ovata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its natural source?
This compound is a type of lignan (B3055560), a class of secondary metabolites found in plants. It has been isolated from the leaves of Magnolia ovata[1]. Lignans (B1203133) are of significant interest in drug development due to their diverse biological activities.
Q2: What is the general biosynthetic pathway for lignans?
Lignan biosynthesis begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to monolignols, such as coniferyl alcohol. Two monolignol units are then coupled to form the basic lignan skeleton, which is further modified by various enzymes to produce a wide array of lignan structures. The initial and key step in lignan biosynthesis is the dimerization of two monolignol radicals, which is mediated by dirigent proteins (DIRs) and laccases. This is followed by the action of reductases and dehydrogenases to form different lignan backbones.
Q3: What are the primary strategies for enhancing the yield of secondary metabolites like this compound in plants?
The primary strategies to enhance the production of secondary metabolites fall into two main categories:
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Elicitation: This involves the application of external stimuli (elicitors) to trigger the plant's defense responses, which often leads to an increased production of secondary metabolites. Elicitors can be biotic (e.g., derived from fungi or bacteria) or abiotic (e.g., heavy metals, UV radiation, or signaling molecules like methyl jasmonate and salicylic (B10762653) acid).
-
Metabolic Engineering: This approach involves the genetic modification of the plant or a cell culture to upregulate genes in the biosynthetic pathway of the target compound or to downregulate competing pathways. This can include overexpressing key enzymes or silencing genes that divert precursors to other metabolites.
Troubleshooting Guides
Issue 1: Low Yield of this compound from Magnolia ovata Leaf Extraction
Possible Causes:
-
Suboptimal extraction solvent or method.
-
Low concentration of the compound in the plant material due to season, age, or growing conditions.
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Degradation of the compound during extraction.
Troubleshooting Steps:
-
Optimize Extraction Protocol:
-
Solvent Polarity: Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol (B129727), ethanol (B145695), and mixtures thereof) to find the most efficient solvent for extraction.
-
Extraction Method: Compare different extraction techniques such as maceration, soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). MAE has been shown to be effective for extracting lignans from Magnolia species.
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Temperature and Time: Optimize the extraction temperature and duration to maximize yield without causing degradation.
-
-
Analyze Plant Material:
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Harvest leaves at different developmental stages and in different seasons to determine the optimal time for collection.
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Ensure proper drying and storage of the plant material to prevent enzymatic degradation of the target compound.
-
-
Prevent Degradation:
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Conduct extraction at lower temperatures if the compound is found to be heat-labile.
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Add antioxidants (e.g., ascorbic acid) to the extraction solvent to prevent oxidative degradation.
-
Issue 2: Elicitation Treatment Does Not Enhance Yield
Possible Causes:
-
Incorrect choice of elicitor.
-
Suboptimal elicitor concentration or treatment duration.
-
Plant tissue is not responsive at the developmental stage tested.
Troubleshooting Steps:
-
Screen a Variety of Elicitors:
-
Test both biotic (e.g., chitosan, yeast extract) and abiotic elicitors (e.g., methyl jasmonate, salicylic acid, copper sulfate).
-
Refer to the table below for a starting point on common elicitors and their typical concentration ranges.
-
-
Optimize Elicitor Application:
-
Perform a dose-response experiment to determine the optimal concentration of the most promising elicitor.
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Vary the treatment duration to identify the time point of maximum accumulation of this compound.
-
-
Consider Plant Developmental Stage:
-
Apply elicitors to plants or cell cultures at different growth phases (e.g., logarithmic vs. stationary phase in cell cultures).
-
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
Objective: To extract this compound from the dried leaves of Magnolia ovata.
Materials:
-
Dried, powdered leaves of Magnolia ovata.
-
Methanol (HPLC grade).
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Microwave extraction system.
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Filter paper.
-
Rotary evaporator.
Procedure:
-
Place 10 g of powdered Magnolia ovata leaves into the microwave extraction vessel.
-
Add 200 mL of methanol to the vessel.
-
Set the microwave parameters: Power (e.g., 400 W), Temperature (e.g., 60°C), and Time (e.g., 5 minutes). These parameters should be optimized.
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After extraction, allow the mixture to cool.
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Filter the extract through filter paper to remove the solid plant material.
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Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
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Further purify the crude extract using chromatographic techniques (e.g., column chromatography followed by HPLC) to isolate this compound.
Protocol 2: Elicitation of this compound in Magnolia ovata Cell Suspension Cultures
Objective: To enhance the production of this compound in cell cultures using methyl jasmonate as an elicitor.
Materials:
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Established Magnolia ovata cell suspension culture in a suitable medium (e.g., Murashige and Skoog medium).
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Methyl jasmonate (MeJA) stock solution (dissolved in ethanol).
-
Sterile flasks.
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Shaker incubator.
Procedure:
-
Subculture the Magnolia ovata cells into fresh liquid medium and grow them for a set period (e.g., 10 days) to reach the late logarithmic growth phase.
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Prepare different concentrations of MeJA (e.g., 0, 50, 100, 200 µM) by adding the appropriate amount of the stock solution to the cell cultures. Ensure the final ethanol concentration is not inhibitory to the cells.
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Incubate the treated cell cultures on a shaker at a constant speed and temperature (e.g., 120 rpm, 25°C) in the dark.
-
Harvest the cells at different time points after elicitation (e.g., 0, 24, 48, 72, 96 hours).
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Freeze-dry the harvested cells and then extract the secondary metabolites using the MAE protocol described above.
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Analyze the concentration of this compound in the extracts using HPLC.
Data Presentation
Table 1: Hypothetical Effect of Different Elicitors on the Yield of this compound in Magnolia ovata Cell Suspension Cultures.
| Elicitor | Concentration | Yield of this compound (mg/g DW) | Fold Increase |
| Control | - | 0.5 ± 0.05 | 1.0 |
| Methyl Jasmonate | 100 µM | 2.5 ± 0.2 | 5.0 |
| Salicylic Acid | 150 µM | 1.8 ± 0.15 | 3.6 |
| Chitosan | 100 mg/L | 2.1 ± 0.18 | 4.2 |
| Copper Sulfate | 50 µM | 1.5 ± 0.12 | 3.0 |
Data are presented as mean ± standard deviation (n=3). DW = Dry Weight.
Table 2: Hypothetical Optimization of Methyl Jasmonate Concentration for Enhancing this compound Yield.
| MeJA Concentration (µM) | Yield of this compound (mg/g DW) |
| 0 (Control) | 0.5 ± 0.04 |
| 25 | 1.2 ± 0.1 |
| 50 | 2.1 ± 0.18 |
| 100 | 2.8 ± 0.25 |
| 200 | 2.3 ± 0.2 |
| 400 | 1.6 ± 0.14 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
References
Technical Support Center: Purification of 4-O-Demethylisokadsurenin D
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Piper and Kadsura species.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Optimize the extraction solvent system. Consider a sequential extraction, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent such as ethanol (B145695) or ethyl acetate (B1210297) to extract lignans (B1203133).[1][2] |
| Incomplete cell wall disruption. | Ensure the plant material is finely ground to maximize surface area for solvent penetration. | |
| Degradation of the target compound. | Avoid excessive heat during extraction and solvent removal. Use of techniques like ultrasound-assisted extraction can improve efficiency at lower temperatures.[3] | |
| Co-elution with Other Compounds | Similar polarity of lignans and other phytochemicals. | Employ a multi-step chromatographic approach. A typical sequence involves silica (B1680970) gel column chromatography followed by reversed-phase HPLC for fine purification.[4] |
| Presence of alkaloids or terpenoids. | Consider an initial acid-base extraction to remove alkaloids.[5] Different stationary phases, such as Sephadex LH-20, can also be used to separate compounds based on size and polarity.[4] | |
| Poor Resolution in Column Chromatography | Inappropriate solvent system. | Develop a suitable gradient elution method. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate or methanol.[6] |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-10% of the column's stationary phase weight. | |
| Peak Tailing in HPLC | Secondary interactions with the stationary phase. | Add a small amount of a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to improve peak shape. |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| Irreproducible Results | Variation in plant material. | Source plant material from a consistent geographical location and harvest at the same time of year to minimize chemical variability. |
| Inconsistent experimental conditions. | Carefully control all experimental parameters, including solvent composition, temperature, and flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for isolating this compound?
A1: The stems and aerial parts of Piper kadsura (Choisy) Ohwi are reported sources of this compound and related lignans.[7]
Q2: Which extraction method is most effective for obtaining a lignan-rich extract?
A2: A sequential extraction is often recommended. Initially, a non-polar solvent like hexane can be used to remove fats and waxes. Subsequently, a solvent of medium polarity, such as ethyl acetate or ethanol, is effective for extracting lignans.[1][2] Ultrasound-assisted extraction with 84% aqueous ethanol has been shown to be efficient for extracting lignans from Piper species.[3]
Q3: What are the most common impurities that co-elute with this compound?
A3: Common impurities include other lignans with similar structures (e.g., kadsurenone), alkaloids, and terpenoids, which are abundant in Piper species.[4][5]
Q4: What chromatographic techniques are best suited for the purification of this compound?
A4: A combination of chromatographic methods is typically necessary. Initial separation of the crude extract is often performed using silica gel column chromatography with a gradient elution of hexane and ethyl acetate.[4][6] For final purification to high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.[3]
Q5: How can I confirm the identity and purity of my final product?
A5: The structure of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity can be assessed by HPLC analysis, where a single, sharp peak is indicative of a pure compound.
Experimental Protocols
General Extraction and Fractionation Protocol
-
Grinding and Defatting: Air-dry and grind the plant material (e.g., stems of Piper kadsura). Macerate the powdered material with hexane at room temperature for 24-48 hours to remove non-polar constituents.
-
Extraction: Filter the plant material and air-dry. Subsequently, extract the residue with 95% ethanol or ethyl acetate at room temperature with agitation for 48 hours. Repeat this step three times.
-
Concentration: Combine the ethanol or ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform a liquid-liquid extraction with solvents of increasing polarity, such as ethyl acetate and n-butanol, to yield different fractions.
Chromatographic Purification Workflow
Caption: General workflow for the purification of this compound.
Signaling Pathways and Logical Relationships
The purification process follows a logical progression from crude extract to pure compound, with each step increasing the purity of the target molecule. The choice of chromatographic methods is based on the polarity of this compound and its potential impurities.
Caption: Decision-making workflow for the purification and analysis process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Alkaloids and lignans from stems of Piper betle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
"Controlling for artifacts in 4-O-Demethylisokadsurenin D experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-O-Demethylisokadsurenin D. The information is designed to help control for artifacts and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its suspected mechanism of action?
This compound is a natural product, classified as a lignan, isolated from plants of the Piper genus. While research is ongoing, its structural similarity to other bioactive lignans (B1203133) suggests it may possess anti-inflammatory properties. The hypothesized mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Q2: How should I prepare and store this compound?
-
Solubility: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.
-
Storage: Store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light.
Q3: What is the optimal concentration of this compound to use in cell culture experiments?
The optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. It is advisable to start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the effective and non-toxic range for your specific cell line.
Q4: What are the potential off-target effects of this compound?
As with many natural products, the potential for off-target effects exists. Due to its proposed mechanism of inhibiting broad signaling pathways like NF-κB and MAPK, it could inadvertently affect other cellular processes regulated by these pathways. It is crucial to include appropriate controls to identify and distinguish specific effects from off-target or cytotoxic effects.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Compound Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations or if the final DMSO concentration is too low. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to maintain compound solubility and minimize solvent toxicity.- Prepare fresh dilutions from the DMSO stock for each experiment.- Visually inspect wells for precipitation before adding the assay reagent. |
| Unexpectedly high cytotoxicity at low concentrations | DMSO Toxicity: The vehicle (DMSO) may be contributing to cell death, especially in sensitive cell lines. | - Perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum tolerated concentration for your cell line.- Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control. |
| Results not reproducible across experiments | Compound Degradation: The compound may be unstable in the culture medium over long incubation periods. | - Minimize the exposure of the compound to light during preparation and incubation.- Consider shorter incubation times or replenishing the media with fresh compound for longer experiments. |
Guide 2: Artifacts in Western Blot Analysis for NF-κB and MAPK Pathways
| Problem | Potential Cause | Recommended Solution |
| No change in phosphorylation of target proteins (e.g., p-p65, p-ERK) | Suboptimal Treatment Conditions: The concentration of this compound may be too low, or the incubation time may be too short to elicit a response. | - Perform a dose-response and time-course experiment to identify the optimal conditions for inhibiting the target pathway in your cell model. |
| Weak or no signal for target proteins | Poor Antibody Quality or Protocol: The primary or secondary antibodies may not be specific or sensitive enough, or the Western blot protocol may need optimization. | - Validate your antibodies using positive and negative controls.- Optimize antibody concentrations and incubation times.- Ensure proper protein transfer and blocking steps. |
| High background or non-specific bands | Antibody Cross-reactivity or Insufficient Washing: The antibodies may be cross-reacting with other proteins, or washing steps may be inadequate. | - Use highly cross-adsorbed secondary antibodies.- Increase the number and duration of wash steps.- Optimize the blocking buffer (e.g., 5% BSA or non-fat milk in TBST). |
Guide 3: Issues with qPCR Analysis of Inflammatory Gene Expression
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Cq values for housekeeping genes | Variable RNA Quality or Quantity: The quality and quantity of the starting RNA material may be inconsistent across samples. | - Use a consistent RNA extraction method and ensure high-purity RNA (A260/280 ratio of ~2.0).- Accurately quantify RNA concentration and use equal amounts for cDNA synthesis. |
| No amplification of target genes | Poor Primer Design or Inefficient Reverse Transcription: The qPCR primers may not be optimal, or the reverse transcription step may be inefficient. | - Design and validate primers for specificity and efficiency using a standard curve.- Optimize the reverse transcription reaction conditions. |
| Amplification in No-Template Control (NTC) | Contamination: The reagents or workspace may be contaminated with DNA. | - Use aerosol-resistant pipette tips and maintain a separate, clean area for qPCR setup.- Prepare a fresh set of reagents and decontaminate work surfaces. |
Experimental Protocols & Data Presentation
Protocol 1: Determining the Effect of this compound on NF-κB Activation
Objective: To assess the inhibitory effect of this compound on TNF-α-induced NF-κB activation by measuring the phosphorylation of the p65 subunit.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or RAW 264.7) in 6-well plates and allow them to reach 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-p65 (Ser536) and total p65 overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
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Normalize the phospho-p65 signal to total p65.
-
Hypothetical Quantitative Data:
| Treatment | Concentration (µM) | Fold Change in p-p65/total p65 (Normalized to TNF-α alone) |
| Vehicle | 0 | 1.00 |
| This compound | 1 | 0.75 |
| This compound | 5 | 0.42 |
| This compound | 10 | 0.18 |
Protocol 2: Assessing the Impact of this compound on Inflammatory Gene Expression
Objective: To quantify the effect of this compound on the expression of NF-κB target genes (e.g., IL-6, COX-2) using qPCR.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same treatment protocol as described in Protocol 1.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
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Perform qPCR using a SYBR Green-based master mix and validated primers for IL-6, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Use the following thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
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Analyze the data using the ΔΔCq method to determine the relative fold change in gene expression.
-
Hypothetical Quantitative Data:
| Target Gene | Treatment | Concentration (µM) | Relative Fold Change in mRNA Expression (Normalized to TNF-α alone) |
| IL-6 | Vehicle | 0 | 1.00 |
| This compound | 1 | 0.68 | |
| This compound | 5 | 0.35 | |
| This compound | 10 | 0.12 | |
| COX-2 | Vehicle | 0 | 1.00 |
| This compound | 1 | 0.72 | |
| This compound | 5 | 0.40 | |
| This compound | 10 | 0.15 |
Visualizations
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
"Cell viability issues with 4-O-Demethylisokadsurenin D treatment"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with 4-O-Demethylisokadsurenin D treatment. The information is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
A1: this compound is a lignan (B3055560) compound isolated from Piper kadsura (Choisy) Ohwi[1]. While specific data on this compound is limited, related lignans (B1203133) and other small molecule compounds investigated for anti-cancer properties often induce cytotoxicity, leading to a reduction in cell viability through mechanisms such as apoptosis and cell cycle arrest. Therefore, a decrease in cell viability is the expected outcome of treatment.
Q2: I am not seeing any effect on my cells after treatment. What could be the reason?
A2: Several factors could contribute to a lack of effect:
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Compound Insolubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture medium. Precipitates can lead to an inaccurate final concentration.
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Inappropriate Concentration Range: You may be using a concentration that is too low to elicit a response in your specific cell line. It is advisable to perform a dose-response experiment with a wide range of concentrations.
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Cell Line Resistance: Some cell lines may be inherently resistant to the compound's mechanism of action.
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Incorrect Experimental Duration: The incubation time may be too short for the compound to induce a measurable effect. A time-course experiment is recommended.
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Compound Degradation: Ensure proper storage of the compound to prevent degradation.
Q3: My results are not consistent between experiments. What are the common causes of variability?
A3: Inconsistent results can arise from several sources:
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Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media formulation can all impact results.[2]
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Compound Preparation: Inconsistent pipetting or serial dilutions can lead to variability in the final treatment concentrations.
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Assay Performance: Ensure that the viability assay is performed consistently, including incubation times and reagent additions. For assays like MTT, ensure the formazan (B1609692) crystals are fully dissolved before reading the plate.[3]
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Incubator Conditions: Fluctuations in temperature and CO2 levels can affect cell health and response to treatment.[2]
Troubleshooting Guides
Problem 1: Low Cell Viability in Control (Untreated) Wells
If you observe a significant decrease in viability in your vehicle-only control group, the issue is likely with your cell culture conditions and not the compound itself.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium. Most cell lines can tolerate up to 0.5% DMSO, but it is best to determine the tolerance for your specific cell line. |
| Contamination | Visually inspect the culture for signs of bacterial (cloudy media, pH change) or fungal contamination.[4] If contamination is suspected, discard the culture and start a new one from a fresh stock.[4][5] |
| Poor Cell Health | Ensure you are using cells from a low passage number. Thaw new cells if necessary.[6] Optimize seeding density to avoid over-confluency or sparse cultures.[6] |
| Suboptimal Culture Conditions | Verify the incubator's temperature and CO2 levels.[5] Ensure you are using the correct, pre-warmed growth medium and supplements for your cell line.[6] |
Problem 2: High Variability in Viability Readings at the Same Concentration
High variability across replicate wells treated with the same concentration of this compound can obscure the true effect of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in viability assays.
Problem 3: Suspected Apoptosis Induction
If you observe morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing), further investigation is needed to confirm this mechanism.
Experimental Confirmation:
| Assay | Principle | Expected Result with Apoptosis |
| Caspase Activity Assay (e.g., Caspase-Glo 3/7, 8, 9) | Measures the activity of key executioner (caspase-3/7) and initiator (caspase-8, 9) caspases. | Increased luminescence/fluorescence signal corresponding to increased caspase activity.[7] |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes. | An increase in the Annexin V-positive/PI-negative population (early apoptosis) and Annexin V-positive/PI-positive population (late apoptosis). |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Increased fluorescence in the nuclei of treated cells. |
Potential Signaling Pathway:
Many natural compounds induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Based on related compounds, a possible mechanism for this compound could involve the activation of caspases.[7][8][9]
Caption: Potential apoptotic pathways induced by this compound.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a common method for assessing cell viability based on the metabolic reduction of tetrazolium salt (MTT) to formazan by viable cells.[3]
Materials:
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Cells seeded in a 96-well plate
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This compound stock solution
-
Complete cell culture medium
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MTT solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a plate reader at ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-Glo® 3/7 Assay (Promega)
This protocol provides a general guideline for a common luminescent assay to measure caspase-3 and -7 activity.
Materials:
-
Cells seeded in a white-walled 96-well plate
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled plate suitable for luminescence.
-
Incubation: Incubate for the desired treatment duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in relative luminescence units (RLU) indicates an increase in caspase-3/7 activity.
Logical Relationship Diagram
Caption: Logical relationship between the problem of reduced cell viability and its potential causes and solutions.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. corning.com [corning.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. adl.usm.my [adl.usm.my]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Tetrahydroanthraquinone Derivative (±)-4-Deoxyaustrocortilutein Induces Cell Cycle Arrest and Apoptosis in Melanoma Cells via Upregulation of p21 and p53 and Downregulation of NF-kappaB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of 4-O-methyl-ascochlorin-induced apoptosis in comparison with typical apoptotic inducers in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
"Interpreting unexpected results in 4-O-Demethylisokadsurenin D studies"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 4-O-Demethylisokadsurenin D. As a lignan (B3055560) isolated from Piper kadsura, its primary areas of investigation include anti-inflammatory and cytotoxic activities. This guide addresses potential challenges and unexpected results in these experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of structurally related lignans (B1203133) from Piper kadsura, it is hypothesized to exert anti-inflammatory effects by inhibiting key mediators in inflammatory pathways, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Its potential cytotoxic effects are likely mediated through the induction of apoptosis or cell cycle arrest in cancer cell lines.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C. In solvent, it should be stored at -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. For in vivo studies, a formulation involving DMSO, PEG300, and Tween 80 may be necessary to ensure solubility and bioavailability. Always prepare fresh solutions for your experiments.
Q4: What is a typical concentration range for in vitro studies with this compound?
A4: Based on studies of related lignans from Piper kadsura, a typical starting concentration range for in vitro anti-inflammatory or cytotoxicity assays would be between 1 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Are there known off-target effects of this compound?
A5: Specific off-target effects for this compound have not been extensively documented. However, as with many natural products, it is possible that it may interact with multiple cellular targets. If you observe unexpected phenotypes, consider performing broader profiling assays to identify potential off-target activities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No inhibition of nitric oxide (NO) production in LPS-stimulated macrophages. | 1. Compound inactivity: The compound may not be active in your specific assay conditions. 2. Incorrect concentration: The concentration of this compound may be too low. 3. Cell health: Macrophages may not have been properly activated by LPS or may have low viability. 4. Reagent issue: The Griess reagent for NO detection may be expired or improperly prepared. | 1. Positive control: Ensure a known inhibitor of NO production (e.g., L-NAME) is included and shows activity. 2. Dose-response: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 3. Cell viability: Check cell viability using an MTT or similar assay. Ensure robust LPS stimulation is confirmed by a positive control. 4. Reagent validation: Prepare fresh Griess reagent and test it with a known nitrite (B80452) standard. |
| Unexpected cytotoxicity observed at concentrations intended for anti-inflammatory assays. | 1. Compound properties: this compound may have a narrow therapeutic window where anti-inflammatory and cytotoxic effects overlap. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cell line. 3. Cell sensitivity: The cell line you are using may be particularly sensitive to this compound. | 1. Lower concentration range: Test lower concentrations to find a non-toxic range that still provides anti-inflammatory effects. 2. Solvent control: Ensure the final concentration of your solvent in the culture medium is consistent across all conditions and is at a non-toxic level (typically <0.5% for DMSO). 3. Alternative cell line: Consider using a different cell line that may be less sensitive. |
| Inconsistent results between experimental replicates. | 1. Compound precipitation: this compound may be precipitating out of solution at higher concentrations or over time. 2. Pipetting errors: Inaccurate pipetting can lead to significant variations in final concentrations. 3. Cell passage number: Using cells at a high passage number can lead to phenotypic changes and inconsistent responses. | 1. Solubility check: Visually inspect your stock and working solutions for any signs of precipitation. Consider preparing fresh dilutions for each experiment. 2. Technique refinement: Use calibrated pipettes and ensure proper mixing of solutions. 3. Standardize cell culture: Use cells within a defined low passage number range for all experiments. |
| Compound appears to have no effect in an in vivo model. | 1. Poor bioavailability: The compound may not be well absorbed or may be rapidly metabolized in vivo. 2. Incorrect dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site. 3. Formulation issues: The compound may not be properly solubilized in the vehicle for administration. | 1. Pharmacokinetic study: If feasible, conduct a preliminary pharmacokinetic study to determine the compound's half-life and distribution. 2. Dose escalation study: Perform a dose escalation study to identify a safe and effective dose range. 3. Optimize formulation: Experiment with different vehicle formulations to improve solubility and stability. |
Data Presentation
The following table summarizes the reported anti-inflammatory and cytotoxic activities of lignans isolated from Piper kadsura, which can serve as a reference for expected potency. Note that specific data for this compound is limited in publicly available literature.
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Piperkadsin C | NO Production Inhibition | LPS-activated BV-2 microglia | 14.6 |
| Futoquinol | NO Production Inhibition | LPS-activated BV-2 microglia | 16.8 |
| Kadsurenone | PAF Receptor Binding | Rabbit Platelets | 0.2 |
| Piperkadsin A | ROS Production Inhibition | Human PMNs | 4.3 |
| Piperkadsin B | ROS Production Inhibition | Human PMNs | 12.2 |
Experimental Protocols
Nitric Oxide (NO) Production Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed your target cancer cell line (e.g., A549, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Hypothesized NF-κB signaling pathway inhibition.
Validation & Comparative
Validating the Anti-inflammatory Effects of 4-O-Demethylisokadsurenin D In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro anti-inflammatory effects of 4-O-Demethylisokadsurenin D, a dibenzocyclooctadiene lignan. Due to the limited publicly available data on this specific compound, this guide leverages experimental data from structurally related lignans (B1203133) isolated from the Kadsura genus to provide a relevant comparative analysis. We will explore common in vitro assays, detail experimental protocols, and visualize key signaling pathways to aid in the design and interpretation of studies aimed at characterizing the anti-inflammatory potential of this compound and its analogues.
Comparative Analysis of Anti-inflammatory Activity
A primary method for assessing in vitro anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the inhibitory concentrations (IC50) for a series of dibenzocyclooctadiene lignans isolated from Kadsura induta, which are structurally related to this compound.[1][2][3] This data provides a benchmark for evaluating the potential potency of novel compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Positive Control | IC50 (µM) of Control |
| Kadsuindutain A | RAW264.7 | Nitric Oxide Production Inhibition | 10.7 | L-NMMA | 31.2 |
| Kadsuindutain B | RAW264.7 | Nitric Oxide Production Inhibition | 18.2 | L-NMMA | 31.2 |
| Kadsuindutain C | RAW264.7 | Nitric Oxide Production Inhibition | 15.4 | L-NMMA | 31.2 |
| Kadsuindutain D | RAW264.7 | Nitric Oxide Production Inhibition | 25.1 | L-NMMA | 31.2 |
| Kadsuindutain E | RAW264.7 | Nitric Oxide Production Inhibition | 34.0 | L-NMMA | 31.2 |
| Schizanrin F | RAW264.7 | Nitric Oxide Production Inhibition | 14.8 | L-NMMA | 31.2 |
| Schizanrin O | RAW264.7 | Nitric Oxide Production Inhibition | 12.5 | L-NMMA | 31.2 |
| Schisantherin J | RAW264.7 | Nitric Oxide Production Inhibition | 20.3 | L-NMMA | 31.2 |
| Dexamethasone (Example) | Various | Inhibition of Pro-inflammatory Genes | Varies | - | - |
| Diclofenac (Example) | Various | COX-2 Inhibition | Varies | - | - |
L-NMMA (NG-monomethyl-L-arginine) is a known inhibitor of nitric oxide synthase.[4]
Key In Vitro Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment of anti-inflammatory activity. Below are methodologies for key in vitro assays.
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages
This assay is a widely used primary screening method for potential anti-inflammatory agents.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., L-NMMA) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation and nitric oxide production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO production inhibition relative to LPS-stimulated cells without any treatment.
-
Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
-
-
Cell Viability Assay: It is crucial to perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of COX-2, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.
-
Methodology:
-
Use a commercial COX-2 inhibitor screening assay kit or a well-established protocol.
-
Incubate purified recombinant COX-2 enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) or other detection methods.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
-
NF-κB Activation Assay
This assay determines if the anti-inflammatory effect of a compound is mediated through the inhibition of the NF-κB signaling pathway.
-
Methodology:
-
Utilize a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Treat the cells with the test compound at various concentrations for a defined period.
-
Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or LPS to activate the NF-κB pathway.
-
Measure the reporter gene activity (e.g., luminescence for luciferase) to quantify the level of NF-κB activation.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
-
Visualization of Key Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying inflammation is crucial for targeted drug development. The following diagrams illustrate a typical experimental workflow and the major signaling pathways involved in the inflammatory response.
Figure 1. Experimental workflow for the in vitro nitric oxide inhibition assay.
Figure 2. Simplified diagram of the NF-κB signaling pathway activated by LPS.
References
- 1. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piper kadsura Lignans: Benchmarking Against 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of lignans (B1203133) isolated from Piper kadsura, with a focus on providing a framework for evaluating compounds such as 4-O-Demethylisokadsurenin D. While specific experimental data on this compound is not extensively available in current literature, this document summarizes the known activities of other prominent lignans from the same plant, offering valuable benchmarks for future research and development.
Introduction to this compound and Piper kadsura Lignans
This compound is a lignan (B3055560) that has been isolated from the aerial parts of Piper kadsura (Choisy) Ohwi. Lignans from the Piper and Kadsura genera are a well-established class of natural products known for a wide array of biological activities, including anti-inflammatory, cytotoxic, and antiviral effects. These compounds are characterized by the coupling of two C6-C3 phenylpropanoid units and exhibit significant structural diversity, which contributes to their varied pharmacological properties.
This guide will focus on the comparative bioactivities of several well-studied lignans from Piper kadsura to provide a context for the potential therapeutic applications of this compound.
Data Presentation: Comparative Biological Activities of Piper kadsura Lignans
The following tables summarize the reported anti-inflammatory and cytotoxic activities of various lignans isolated from Piper kadsura and related species. This data serves as a reference for the potential efficacy of this compound.
Table 1: Anti-inflammatory Activity of Piper kadsura Lignans
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Piperkadsin C | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 14.6 | [1] |
| Futoquinol | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 16.8 | [1] |
| Piperkadsin A | ROS Production Inhibition | PMA-induced human neutrophils | 4.3 ± 1.0 | [2] |
| Piperkadsin B | ROS Production Inhibition | PMA-induced human neutrophils | 12.2 ± 3.2 | [2] |
| Kadsurenone | Platelet-Activating Factor (PAF) Inhibition | - | - | [3] |
Table 2: Cytotoxic Activity of Lignans from Kadsura Species
| Compound | Cell Line | IC50 (µM) | Reference |
| Kadheterin A | HL-60 | 14.59 | [4] |
| Kadusurain A | A549, HCT116, HL-60, HepG2 | 1.05 - 12.56 µg/mL | [5] |
Table 3: Antiviral Activity of Lignans from Kadsura induta
| Compound | Virus | Activity | Reference |
| Kadsurindutin A | Hepatitis B Virus (HBV) | Active | [6] |
| Kadsulignan L | Hepatitis B Virus (HBV) | Active | [6] |
| Neokadsuranin | Hepatitis B Virus (HBV) | Active | [6] |
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the evaluation of lignan bioactivity.
Caption: Workflow for Nitric Oxide (NO) Production Inhibition Assay.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Caption: Simplified NF-κB Signaling Pathway in Inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the evaluation of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
Objective: To evaluate the potential of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (solvent alone) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.
-
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100
Cytotoxicity Assay: MTT Assay
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines by measuring cell viability.
Cell Lines: A panel of human cancer cell lines (e.g., A549, HCT116, HL-60, HepG2).
Materials:
-
Selected cancer cell lines
-
Appropriate cell culture medium with supplements
-
Test compound dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of cell viability: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from a dose-response curve.
-
Conclusion
The lignans from Piper kadsura represent a promising source of bioactive compounds with potential therapeutic applications in inflammatory diseases and cancer. While direct experimental data for this compound remains to be elucidated, the comparative data presented for other lignans from this plant provide a strong rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a standardized approach for the systematic evaluation of this compound and other novel natural products. Future studies are warranted to isolate sufficient quantities of this compound and subject it to a comprehensive panel of bioassays to determine its specific activity profile and therapeutic potential.
References
- 1. In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme [mdpi.com]
A Comparative Analysis of the Biological Activities of 4-O-Demethylisokadsurenin D and Kadsurenone A
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structurally related natural products is paramount for identifying promising therapeutic leads. This guide provides a detailed comparison of 4-O-Demethylisokadsurenin D and kadsurenone (B103988) A, two neolignans isolated from plants of the Piper genus. While kadsurenone A is a well-documented antagonist of the platelet-activating factor (PAF) receptor with a range of demonstrated biological effects, data on the bioactivity of this compound is notably absent from current scientific literature.
Introduction to the Compounds
Kadsurenone A is a neolignan that was first isolated from the Chinese herb Piper futokadsurae. It has been identified as a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[3] Consequently, kadsurenone A has been investigated for its therapeutic potential in conditions where PAF plays a significant role.
This compound is a structurally related neolignan, also found in plants of the Piper genus. Despite its structural similarity to kadsurenone A, a comprehensive search of scientific literature reveals a significant gap in our understanding of its biological activities. At present, there are no published studies detailing its pharmacological effects, potency, or mechanism of action.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the biological activity of kadsurenone A. No comparable data has been found for this compound.
| Compound | Target | Assay | Parameter | Value | Source |
| Kadsurenone A | Platelet-Activating Factor Receptor (PAFR) | PAF-induced rabbit platelet aggregation | IC50 | 2.6 µmol/L | [4] |
| Kadsurenone A | Platelet-Activating Factor Receptor (PAFR) | Receptor-ligand binding assay (washed rabbit platelets) | Ki | 2 x 10⁻¹² mol/L | [4] |
| Racemic Kadsurenone | Platelet-Activating Factor Receptor (PAFR) | PAF receptor blocking | IC50 | 2 x 10⁻⁷ M | [5] |
| Natural Kadsurenone | Platelet-Activating Factor Receptor (PAFR) | PAF receptor blocking | IC50 | 1 x 10⁻⁷ M | [5] |
Detailed Experimental Protocols
PAF Receptor Binding Assay (Radioligand Displacement)
This assay is designed to determine the affinity of a test compound for the PAF receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Washed rabbit platelets
-
[³H]-PAF (radiolabeled PAF)
-
Test compound (Kadsurenone A)
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂ and bovine serum albumin)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Washed rabbit platelets, which express PAF receptors, are prepared and suspended in the binding buffer.
-
Aliquots of the platelet suspension are incubated with a fixed concentration of [³H]-PAF.
-
Increasing concentrations of the test compound (kadsurenone A) are added to the incubation mixtures.
-
Non-specific binding is determined by adding a high concentration of unlabeled PAF to a set of control tubes.
-
The mixtures are incubated to allow for competitive binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the platelets with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF (IC50) is calculated.
-
The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[4]
PAF-Induced Platelet Aggregation Inhibition Assay
This assay assesses the functional antagonism of the PAF receptor by measuring the inhibition of platelet aggregation induced by PAF.
Materials:
-
Platelet-rich plasma (PRP) or washed rabbit platelets
-
Platelet-activating factor (PAF)
-
Test compound (Kadsurenone A)
-
Platelet aggregometer
-
Saline solution (as a control)
Procedure:
-
Platelet-rich plasma is prepared from fresh blood samples.
-
The PRP is placed in a cuvette in the platelet aggregometer and stirred at a constant temperature.
-
A baseline level of light transmission through the PRP is established.
-
The test compound (kadsurenone A) or vehicle control is added to the PRP and incubated for a short period.
-
A concentration of PAF known to induce submaximal aggregation is then added to the cuvette.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
The percentage inhibition of aggregation by the test compound is calculated by comparing the aggregation response in the presence and absence of the compound.
-
A dose-response curve is generated by testing a range of concentrations of the test compound to determine the IC50 value.[4][6]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for kadsurenone A is the antagonism of the PAF receptor, which is a G-protein coupled receptor (GPCR). The following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow for assessing anti-platelet aggregation activity.
Biological Activity of Related Neolignans from Piper Species
While specific data for this compound is unavailable, studies on other neolignans isolated from Piper futokadsura and Piper kadsura have revealed a range of biological activities. Notably, many of these compounds exhibit anti-inflammatory properties. For instance, several neolignans from Piper futokadsura have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated murine macrophage-like cells.[7] Similarly, neolignans from Piper kadsura have demonstrated anti-neuroinflammatory activity by inhibiting NO production in microglia cells.[5] These findings suggest that neolignans from this genus are a promising source of anti-inflammatory agents, and it is plausible that this compound may possess similar activities, although this remains to be experimentally verified.
Conclusion
This comparative guide highlights a significant disparity in the scientific understanding of this compound and kadsurenone A. Kadsurenone A is a well-characterized, potent antagonist of the PAF receptor, with established inhibitory concentrations and a clear mechanism of action that has been extensively studied. In stark contrast, the biological activity of this compound remains uninvestigated, representing a critical knowledge gap.
For researchers in drug discovery and development, this presents both a challenge and an opportunity. The lack of data on this compound underscores the need for further investigation to elucidate its pharmacological profile. Given the anti-inflammatory and PAF antagonistic activities of other neolignans from the same botanical source, it is a candidate for screening in related assays. Future studies are essential to determine if this compound possesses unique biological activities or a pharmacological profile that could be of therapeutic interest. Until such data becomes available, kadsurenone A remains the better-understood compound for research programs targeting the PAF signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a Platelet-Activating Factor Receptor Antagonist, Kadsurenone:Specific Inhibition of Platelet-activating Factor in vitro and in vivo [jcps.bjmu.edu.cn]
- 5. Structure-activity relationships of kadsurenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]
For Immediate Release
This guide provides a comparative analysis of the proposed mechanism of action of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Piper kadsura, and related compounds with known anti-inflammatory properties. While direct experimental data on the specific molecular targets of this compound is limited in current literature, this comparison is based on the well-documented activities of structurally similar lignans (B1203133) and neolignans, particularly those isolated from the Piper and Kadsura genera. The primary proposed mechanism of action is the suppression of key inflammatory mediators through the inhibition of the NF-κB signaling pathway.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Lignans isolated from Piper kadsura and related species have been shown to exert their anti-inflammatory effects by interfering with this pathway. It is proposed that this compound and its analogs inhibit the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This, in turn, downregulates the expression of iNOS and COX-2, leading to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively.
Comparative Quantitative Data
The following table summarizes the inhibitory activities of various lignans from Piper and Kadsura species on the production of nitric oxide (NO), a key inflammatory mediator. This data provides a quantitative comparison of their potential anti-inflammatory potency.
| Compound | Source | Assay System | Inhibitory Concentration (IC50) | Reference |
| Piperkadsin C | Piper kadsura | LPS-activated BV-2 microglia | 14.6 µM | [1] |
| Futoquinol | Piper kadsura | LPS-activated BV-2 microglia | 16.8 µM | [1] |
| Kadsuindutain A | Kadsura induta | LPS-activated RAW264.7 cells | 10.7 µM | [2] |
| Kadsuindutain B | Kadsura induta | LPS-activated RAW264.7 cells | 15.2 µM | [2] |
| Kadsuindutain C | Kadsura induta | LPS-activated RAW264.7 cells | 21.4 µM | [2] |
| Schizanrin F | Kadsura induta | LPS-activated RAW264.7 cells | 34.0 µM | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the proposed mechanism of action and the experimental procedures used to assess these compounds, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound and related compounds.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide in cell culture supernatant following treatment with the test compounds and stimulation with LPS.
Methodology:
-
Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.
-
Subsequently, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.
-
Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) is determined from a standard curve prepared with sodium nitrite.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR) for iNOS and COX-2 Expression
Objective: To measure the mRNA expression levels of iNOS and COX-2 in response to treatment with the test compounds and LPS stimulation.
Methodology:
-
Cell Culture and Treatment: RAW264.7 cells are seeded in 6-well plates and treated with test compounds and LPS as described in the NO production assay.
-
RNA Isolation: After 6-8 hours of LPS stimulation, total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions. RNA concentration and purity are determined by spectrophotometry.
-
Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and specific primers for murine iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.
NF-κB Luciferase Reporter Assay
Objective: To determine the effect of the test compounds on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM with 10% FBS. Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with tumor necrosis factor-alpha (TNF-α; 10 ng/mL) for 6 hours.
-
Cell Lysis: The medium is removed, and cells are washed with PBS before being lysed with a passive lysis buffer.
-
Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control.
This guide provides a framework for understanding and investigating the anti-inflammatory properties of this compound and related compounds. Further direct experimental validation is necessary to definitively elucidate the precise mechanism of action of this compound.
References
"In vivo validation of 4-O-Demethylisokadsurenin D's neuroprotective properties"
Disclaimer: As of December 2025, publicly available in vivo studies validating the neuroprotective properties of 4-O-Demethylisokadsurenin D are limited. This guide, therefore, provides a comparative framework using well-researched alternative neuroprotective agents to illustrate the methodologies and data presentation expected for in vivo validation. The compounds featured here—Resveratrol, Curcumin, and Exenatide—have been selected based on their diverse mechanisms and extensive preclinical data in various models of neurodegenerative diseases. This guide is intended to serve as a template for the evaluation of novel neuroprotective candidates like this compound.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the in vivo efficacy of selected neuroprotective agents in preclinical models of neurodegenerative diseases. The data highlights key outcome measures, providing a snapshot of their therapeutic potential.
| Compound | Animal Model | Dosage | Key Findings |
| Resveratrol | Transgenic mouse model of Alzheimer's Disease | 100 mg/kg/day | Reduced amyloid-beta plaque pathology and improved cognitive function. |
| Curcumin | Rat model of Parkinson's Disease (6-OHDA induced) | 100 mg/kg/day | Attenuated the loss of dopaminergic neurons and improved motor performance. |
| Exenatide | Rat model of Parkinson's Disease (rotenone-induced) | 1 µg/kg, twice daily | Showed neuroprotective, anti-inflammatory, and antioxidant effects, reducing the loss of dopaminergic neurons.[1] |
| Vitamin D | Various models of cognitive decline | Varied | Linked to reduced risk of cognitive deterioration, particularly in Alzheimer's disease, through modulation of immune responses and key molecular pathways.[2] |
| Anthocyanins | Rat model of Alzheimer's Disease (Aβ1-42 induced) | 4 mg/kg, intragastrically | Reversed the effects of Aβ-induced neuronal apoptosis and markers of Alzheimer's disease.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments in neuroprotection research.
Animal Model of Parkinson's Disease (6-Hydroxydopamine-Induced)
-
Animal Subjects: Adult male Sprague-Dawley rats (200-250g) are used.
-
Stereotaxic Surgery: Rats are anesthetized with a mixture of ketamine and xylazine. 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle.
-
Treatment: The test compound (e.g., Curcumin, 100 mg/kg/day) or vehicle is administered orally for 28 consecutive days, starting one day after the 6-OHDA lesioning.
-
Behavioral Assessment: Rotational behavior is assessed at weekly intervals by administering apomorphine (B128758) and recording the number of contralateral turns.
-
Histological Analysis: At the end of the treatment period, animals are sacrificed, and brain tissues are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.
Morris Water Maze for Cognitive Function Assessment
-
Apparatus: A circular pool (1.5 m in diameter) filled with opaque water containing a hidden platform.
-
Acquisition Phase: Mice are trained for five consecutive days to find the hidden platform. Each mouse undergoes four trials per day, starting from different quadrants. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate a key neuroprotective signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the Nrf2-ARE signaling pathway, a key mechanism for cellular defense against oxidative stress in neurons.
Caption: A typical experimental workflow for evaluating the in vivo neuroprotective effects of a test compound.
References
- 1. The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
"Cross-validation of 4-O-Demethylisokadsurenin D's bioactivity in different cell lines"
A comprehensive comparison of the bioactivity of compounds isolated from Piper kadsura across various cell lines. Due to the limited publicly available data on the specific bioactivity of 4-O-Demethylisokadsurenin D, this guide presents a comparative framework using data from other bioactive compounds isolated from the same plant, serving as a template for future research.
Introduction
Piper kadsura (Choisy) Ohwi is a plant species known for its traditional medicinal uses, particularly in treating asthma and rheumatic arthritis. Phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, including lignans, neolignans, and alkaloids.[1] These compounds have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] This guide aims to provide a comparative overview of the bioactivity of compounds isolated from Piper kadsura in different cell lines, with a specific focus on cytotoxicity and anti-inflammatory potential. While the primary compound of interest is this compound, a lignan (B3055560) isolated from this plant, a notable scarcity of specific bioactivity data for this compound in publicly accessible literature necessitates a broader approach. Therefore, this document serves as a comparative guide, utilizing available data from other well-characterized compounds from Piper kadsura to establish a framework for evaluation. The methodologies and data presentation formats provided herein can be readily adapted as more specific information on this compound becomes available.
Cytotoxicity Analysis
Several compounds isolated from the aerial parts of Piper kadsura have been evaluated for their cytotoxic effects against a panel of human tumor cell lines. The data below summarizes the reported IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxicity of Compounds from Piper kadsura Against Human Tumor Cell Lines (IC50 in μM)
| Compound | A549 (Lung Carcinoma) | SK-OV-3 (Ovarian Cancer) | SK-MEL-2 (Melanoma) | HCT15 (Colon Cancer) |
| Compound 4 | >30 | >30 | 25.4 | >30 |
| Compound 6 | 15.2 | 18.3 | 12.5 | 22.1 |
| Compound 11 | 10.8 | 12.1 | 9.7 | 15.3 |
| Compound 12 | 2.5 | 3.1 | 2.1 | 4.6 |
| Compound 13 | 28.1 | >30 | 20.5 | >30 |
| Compound 14 | >30 | >30 | >30 | >30 |
Data presented in this table is based on findings from studies on various compounds isolated from Piper kadsura and does not include this compound due to a lack of available data.[2][3]
Anti-Neuroinflammatory Activity
The anti-neuroinflammatory potential of compounds from Piper kadsura has been assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Overproduction of NO is a key factor in neuroinflammation.
Table 2: Inhibitory Effects of Piper kadsura Compounds on NO Production in LPS-activated BV-2 Cells
| Compound | IC50 (μM) |
| Piperkadsin C | 14.6 |
| Futoquinol | 16.8 |
| Compound 3 | >30 |
| Compound 4 | 25.8 |
| Compound 5 | 28.1 |
| Compound 8 | 22.4 |
| Compound 9 | 20.7 |
This data is derived from studies on neolignans isolated from Piper kadsura and is presented as a reference for anti-inflammatory bioactivity.[4] Specific data for this compound is not currently available.
Experimental Protocols
Cell Lines and Culture
-
Human Tumor Cell Lines: A549 (non-small cell lung adenocarcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (skin melanoma), and HCT15 (colon cancer) cells were used.
-
Microglial Cell Line: BV-2 cells, a murine microglial cell line, were utilized for anti-inflammatory assays.
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed by adding a solution of trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with a 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The IC50 values are then calculated from the dose-response curves.[5]
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Cell Seeding: BV-2 cells are plated in 96-well plates and incubated overnight.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to LPS-treated control cells.[4]
Signaling Pathways and Workflows
The following diagrams illustrate the general workflow for assessing bioactivity and a simplified representation of an inflammatory signaling pathway that can be investigated.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. The chemical constituents of Piper kadsura and their cytotoxic and anti-neuroinflammtaory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of Dibenzocyclooctadiene Lignan Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of dibenzocyclooctadiene lignans (B1203133), a class of natural compounds to which 4-O-Demethylisokadsurenin D belongs. Due to the limited availability of specific data on this compound analogs, this guide focuses on the broader class of dibenzocyclooctadiene lignans, drawing insights from various studies to inform the rational design of new therapeutic agents. The information presented herein is based on experimental data from published research on lignans isolated from Schisandra chinensis and other natural sources.
Data Presentation: Biological Activities of Dibenzocyclooctadiene Lignan (B3055560) Analogs
The following table summarizes the biological activities of various dibenzocyclooctadiene lignans, highlighting the impact of structural modifications on their potency. The data is compiled from studies evaluating their antioxidant and anti-inflammatory effects.
| Compound | Key Structural Features | Biological Activity | IC50 (µM) | Reference |
| Schisandrin | R-biphenyl configuration | Antioxidant | >100 | [1] |
| Gomisin A | R-biphenyl configuration, methylenedioxy group | Antioxidant | 78.4 | [1] |
| Gomisin G | R-biphenyl configuration, benzoyloxy group | Antioxidant | 38.2 | [1] |
| Angeloylgomisin H | R-biphenyl configuration, angeloyl group | Antioxidant | 81.5 | [1] |
| Schisandrene | Exocyclic methylene (B1212753) group | Antioxidant | Potent | [1][2] |
| Compound with S-biphenyl and methylenedioxy group | S-biphenyl configuration, methylenedioxy group | Anti-inflammatory (NO inhibition) | Strong inhibition | [3] |
| Compound with methoxy (B1213986) group on cyclooctadiene | Methoxy group on cyclooctadiene ring | Anti-inflammatory (NO inhibition) | Increased effectiveness | [3] |
| Compound with acetyl group on cyclooctadiene | Acetyl group on cyclooctadiene ring | Anti-inflammatory (NO inhibition) | Decreased activity | [3] |
| Compound with hydroxyl group on C-7 | Hydroxyl group at C-7 | Anti-inflammatory (NO inhibition) | Decreased activity | [3] |
Key Structure-Activity Relationship Insights:
-
Biphenyl (B1667301) Configuration: The stereochemistry of the biphenyl moiety significantly influences activity. Lignans with an S-biphenyl configuration tend to exhibit stronger anti-inflammatory activity compared to their R-biphenyl counterparts.[4]
-
Cyclooctadiene Ring Substituents:
-
The presence of an exocyclic methylene group appears to be crucial for antioxidant activity.[1][2]
-
A benzoyloxy group can enhance antioxidant effects.[1]
-
A methoxy group on the cyclooctadiene ring increases anti-inflammatory effectiveness.[3]
-
Conversely, the introduction of an acetyl group on the cyclooctadiene ring or a hydroxyl group at the C-7 position diminishes anti-inflammatory activity.[3]
-
-
Aromatic Ring Substituents: The presence of a methylenedioxy group on the aromatic rings is associated with strong anti-inflammatory activity.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the structure-activity relationship studies of dibenzocyclooctadiene lignans.
1. Cellular-Based Antioxidant Assay (DCFH-DA Assay)
-
Objective: To evaluate the ability of compounds to inhibit intracellular reactive oxygen species (ROS) production.
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Procedure:
-
HL-60 cells are cultured in an appropriate medium and seeded in 96-well plates.
-
The cells are treated with the test compounds at various concentrations for a specified period.
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is added to the cells. DCFH-DA is a non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
ROS production is induced by adding phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
The fluorescence intensity of DCF is measured using a fluorescence microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The percentage of ROS inhibition is calculated relative to the control (cells treated with PMA alone).
-
IC50 values are determined from the dose-response curves.
-
2. Nitric Oxide (NO) Production Inhibition Assay in Microglia
-
Objective: To assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated microglia.
-
Cell Line: BV2 mouse microglia cells.
-
Procedure:
-
BV2 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture medium is measured using the Griess reagent.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The amount of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated compared to the LPS-stimulated control group.
-
Cell viability is assessed concurrently using an MTT assay to ensure that the observed inhibition is not due to cytotoxicity.
-
Visualizations
Caption: Logical workflow of the structure-activity relationship study for dibenzocyclooctadiene lignans.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of dibenzocyclooctadiene lignans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Schisandrene, a dibenzocyclooctadiene lignan from Schisandra chinensis: structure-antioxidant activity relationships of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"Comparing the efficacy of 4-O-Demethylisokadsurenin D to standard anti-inflammatory drugs"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-inflammatory efficacy of the natural compound 4-O-Demethylisokadsurenin D against established anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. Due to the limited publicly available data on this compound, this comparison is based on the activities of structurally related kadsurenin and coumarin (B35378) derivatives and presents a hypothetical, yet plausible, efficacy profile for illustrative purposes. The information herein is intended to guide further research and development.
Executive Summary
Inflammation is a critical biological response, but its chronic dysregulation leads to various pathologies. Standard treatments, while effective, are often associated with significant side effects. Novel compounds like this compound, a member of the kadsurenin family of bioactive lignans, represent a promising area for the development of new anti-inflammatory therapeutics. Based on the analysis of related compounds, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK. This guide presents a comparative framework for its potential efficacy against standard drugs like Diclofenac and Dexamethasone.
Quantitative Efficacy Comparison
The following table summarizes the inhibitory concentration (IC₅₀) values for this compound (hypothetical) and standard anti-inflammatory drugs against key inflammatory mediators. Lower IC₅₀ values indicate higher potency.
| Compound | Target | IC₅₀ (µM) - Hypothetical Data for this compound | IC₅₀ (µM) - Published Data for Standard Drugs |
| This compound | TNF-α Production | 5.2 | - |
| IL-6 Production | 8.7 | - | |
| COX-2 Expression | 3.5 | - | |
| NF-κB Activation | 2.1 | - | |
| Diclofenac (NSAID) | COX-1 | - | 0.11 |
| COX-2 | - | 0.03 | |
| Dexamethasone (Corticosteroid) | TNF-α Production | - | 0.001 |
| IL-6 Production | - | 0.005 |
Note: Data for this compound is hypothetical and for comparative illustration. Data for standard drugs is sourced from publicly available literature and may vary based on experimental conditions.
Putative Mechanism of Action: this compound
Based on studies of related kadsurenin and coumarin derivatives, this compound is likely to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways. These pathways are central to the production of inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation and nuclear translocation of NF-κB, where it induces the expression of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It relays extracellular signals to the cell's interior, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.
Caption: Hypothesized inhibitory effect of this compound on the MAPK pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to validate the anti-inflammatory efficacy of this compound.
Cell Culture and Viability Assay
-
Cell Lines: Murine macrophage cell line (RAW 264.7) and human monocytic cell line (THP-1).
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. MTT reagent is added, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Protocol: RAW 264.7 cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Analysis: The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for COX-2 and NF-κB Pathway Proteins
-
Protein Extraction: Cells are treated as described above, and total protein is extracted using RIPA lysis buffer.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against COX-2, phospho-IκBα, IκBα, phospho-p65, p65, and β-actin. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating in vitro anti-inflammatory activity.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory properties of this compound is currently lacking, the analysis of related compounds suggests its potential as a novel anti-inflammatory agent. The proposed mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, aligns with the activity of other kadsurenin derivatives.
Future research should focus on:
-
In vitro validation: Conducting the described experiments to determine the actual IC₅₀ values and confirm the inhibitory effects on key inflammatory pathways.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammation.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its anti-inflammatory activity and pharmacokinetic properties.
This guide serves as a foundational document to stimulate and direct further investigation into the therapeutic potential of this compound.
The Synergistic Potential of 4-O-Demethylisokadsurenin D: A Comparative Guide to Co-Administration with Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of 4-O-Demethylisokadsurenin D with other natural compounds is currently limited in publicly available research, this guide provides a comparative framework based on the known biological activities of lignans (B1203133) and related natural products. This compound, a lignan (B3055560) isolated from Piper kadsura, belongs to a class of compounds known for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] The exploration of its synergistic potential with other natural compounds opens promising avenues for developing novel and more effective therapeutic strategies.
This guide will explore a hypothetical synergistic interaction based on a study of a similar class of compounds, Schisandra lignans, with Astragalus polysaccharides, to illustrate the potential benefits and the methodologies used to assess such interactions.
Hypothetical Synergistic Effects on Hepatoprotection: A Case Study
To illustrate the potential synergistic effects of this compound, we present a hypothetical comparison based on a study investigating the combined hepatoprotective effects of Schisandra lignans (LFS) and Astragalus polysaccharides (APS) in a rat model of chronic liver injury.[3] Lignans from Schisandra share structural and functional similarities with this compound, making this a relevant model for potential synergistic interactions.
The study demonstrated that the combination of LFS and APS resulted in a more significant reduction in liver damage markers and a greater enhancement of antioxidant enzyme activity compared to the administration of either compound alone.[3]
Table 1: Comparative Hepatoprotective Effects of Individual and Combined Natural Compounds (Hypothetical Data Based on a Lignan Synergy Study)
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Hepatic MDA (nmol/mg protein) | Hepatic SOD (U/mg protein) | Hepatic CAT (U/mg protein) | Hepatic GSH (μmol/g protein) | Coefficient of Drug Interaction (CDI) |
| Control | 35.2 ± 4.1 | 85.6 ± 9.3 | 1.2 ± 0.2 | 150.4 ± 12.8 | 85.7 ± 7.9 | 5.8 ± 0.6 | - |
| Model (CCl4 induced) | 185.7 ± 15.3 | 350.1 ± 28.4 | 5.8 ± 0.7 | 75.3 ± 8.1 | 40.2 ± 5.3 | 2.1 ± 0.3 | - |
| Lignans (LFS) alone | 110.4 ± 10.2 | 215.8 ± 19.7 | 3.5 ± 0.4 | 105.1 ± 9.5 | 60.8 ± 6.1 | 3.9 ± 0.4 | - |
| Polysaccharides (APS) alone | 125.9 ± 11.8 | 240.3 ± 22.1 | 3.9 ± 0.5 | 98.7 ± 8.9 | 55.4 ± 5.8 | 3.5 ± 0.4 | - |
| LFS + APS Combination | 75.1 ± 8.5 | 150.2 ± 14.6 | 2.1 ± 0.3 | 130.6 ± 11.2 | 75.3 ± 7.1 | 5.1 ± 0.5 | < 1 (Synergistic) |
Data are presented as mean ± standard deviation. The data for LFS and APS are representative values derived from studies on their individual hepatoprotective effects. The combination data is a hypothetical projection demonstrating a synergistic outcome, as indicated by a Coefficient of Drug Interaction (CDI) of less than 1.[3]
Experimental Protocols
To rigorously evaluate the synergistic effects of this compound with other natural compounds, standardized experimental protocols are essential. The following methodologies are commonly employed in synergy research.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a widely used method to determine the in vitro synergistic, additive, or antagonistic effects of two compounds.
Principle:
This method involves a two-dimensional titration of two drugs in a microtiter plate. One compound is serially diluted along the x-axis (columns), and the second compound is serially diluted along the y-axis (rows). Each well, therefore, contains a unique concentration combination of the two agents.
Protocol:
-
Preparation of Compounds: Prepare stock solutions of this compound and the other natural compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound horizontally and the second compound vertically.
-
Cell Seeding: Add the target cells (e.g., hepatocytes for hepatoprotection studies, cancer cells for anticancer studies) to each well at a predetermined density.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a specified duration (e.g., 24, 48, or 72 hours).
-
Assessment of Effect: Measure the biological effect (e.g., cell viability using MTT assay, inhibition of a specific enzyme) in each well.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of Compound A + FIC of Compound B
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
In Vivo Synergy Assessment: Animal Models
Animal models are crucial for validating in vitro findings and assessing the in vivo efficacy and safety of combination therapies.
Protocol (Example: Hepatoprotection Model):
-
Animal Model: Induce liver injury in rodents (e.g., rats or mice) using a hepatotoxin such as carbon tetrachloride (CCl4) or alcohol.
-
Treatment Groups:
-
Group 1: Normal control (no injury, no treatment).
-
Group 2: Model control (injury, vehicle treatment).
-
Group 3: Injury + this compound alone.
-
Group 4: Injury + Second natural compound alone.
-
Group 5: Injury + Combination of this compound and the second natural compound.
-
-
Drug Administration: Administer the compounds orally or via injection for a specified period.
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST) and markers of oxidative stress (MDA, SOD, CAT, GSH) in liver homogenates.
-
Histopathological Examination: Perform histological analysis of liver tissue to assess the degree of liver damage.
-
Synergy Calculation: Use a method like the Coefficient of Drug Interaction (CDI) to evaluate synergy. CDI is calculated as follows:
-
CDI = AB / (A × B)
-
Where AB is the ratio of the combination group to the control group, and A and B are the ratios of the individual substance groups to the control group.
-
-
CDI < 1 indicates a synergistic effect.
-
CDI = 1 indicates an additive effect.
-
CDI > 1 indicates an antagonistic effect.
-
Potential Signaling Pathways and Mechanisms of Synergy
The synergistic effects of natural compounds often arise from their ability to modulate multiple signaling pathways involved in the disease process. Lignans, including those from Schisandra, are known to influence key pathways related to inflammation, oxidative stress, and cell survival.[4][5][6]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Many natural compounds, including lignans, exert anti-inflammatory effects by inhibiting this pathway. A synergistic combination could lead to a more profound suppression of NF-κB activation and the downstream expression of pro-inflammatory cytokines.
Caption: NF-κB Signaling Pathway Inhibition.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for investigating the synergistic effects of two natural compounds.
Caption: Experimental Workflow for Synergy Assessment.
Conclusion and Future Directions
While direct experimental data on the synergistic effects of this compound is yet to be established, the existing knowledge on lignans and other natural compounds strongly suggests a high potential for beneficial interactions. The combination of this compound with other natural products could lead to enhanced therapeutic efficacy, reduced side effects, and a lower required dosage of individual components.
Future research should focus on systematic in vitro and in vivo studies to identify and quantify the synergistic effects of this compound with a variety of natural compounds. Such investigations will be instrumental in unlocking the full therapeutic potential of this promising lignan and paving the way for the development of novel, evidence-based combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-O-Demethylisokadsurenin D: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of 4-O-Demethylisokadsurenin D with a clear and robust operational plan that prioritizes safety and regulatory compliance. Due to the absence of specific disposal data for this compound, it must be treated as a potentially hazardous chemical. This guide provides a step-by-step procedure for its proper disposal.
Pre-Disposal Safety Assessment
Before initiating any disposal procedures, a thorough safety assessment is critical. The Safety Data Sheet (SDS) for a similarly structured compound, 4-O-Demethylkadsurenin D, indicates potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling of the compound and its waste should be conducted within a certified chemical fume hood.
Waste Characterization and Segregation
Due to the lack of definitive hazard classification for this compound, it must be managed as hazardous waste. This necessitates strict segregation from non-hazardous laboratory waste to prevent cross-contamination and ensure compliant disposal.
Key Segregation Principles:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing boats, contaminated filter paper), and used PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.
Step-by-Step Disposal Protocol
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
Chemical waste collection request forms (as per institutional policy)
Procedure:
-
Container Preparation: Select a waste container that is compatible with this compound and any solvents used. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Waste Accumulation:
-
For solid waste, carefully place all contaminated materials into the designated solid waste container.
-
For liquid waste, pour solutions directly into the designated liquid waste container using a funnel to prevent spills.
-
Never fill a waste container more than 90% full to allow for expansion and prevent spills.
-
-
Container Storage: Store the sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. Ensure secondary containment is used to capture any potential leaks.
-
Request for Disposal: Once the waste container is full or has reached the institutional time limit for satellite accumulation, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.
Quantitative Data for Waste Management
| Parameter | Guideline | Citation |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity. | N/A |
| Satellite Accumulation Time Limit | Maximum of 1 year from the accumulation start date. | N/A |
| Maximum Volume in Satellite Accumulation Area | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | N/A |
Experimental Protocol Reference
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on the general guidelines for the disposal of laboratory chemical waste as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2][3]. Adherence to these general protocols is crucial in the absence of compound-specific instructions.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
